1H-pyrazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFJQLRQGTKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627921 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438630-64-9 | |
| Record name | 1H-Pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-4-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1H-pyrazole-4-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 1H-Pyrazole-4-Sulfonyl Chloride For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines two highly valuable pharmacophores: the pyrazole ring and the sulfonyl chloride functional group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The sulfonyl chloride group is a highly reactive electrophile, primarily used for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[1]
This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound, with a focus on its role as a versatile intermediate for the development of novel therapeutic agents.
Chemical and Physical Properties
Quantitative data for the parent this compound is limited; therefore, data for common methylated and substituted analogs are also provided for comparison.
Table 1: Core Chemical Properties and Identifiers
| Property | This compound | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |
| Molecular Formula | C₃H₃ClN₂O₂S[2] | C₄H₅ClN₂O₂S[3][4] | C₁₀H₉ClN₂O₂S[5] |
| Molecular Weight | 166.59 g/mol [2] | 180.61 g/mol [3][4] | 256.71 g/mol [5] |
| Exact Mass | 165.9603762 Da[2] | 180.00 g/mol (approx.) | 256.01 g/mol (approx.) |
| IUPAC Name | This compound[2] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |
| CAS Number | 438630-64-9[2][3] | 288148-34-5[3] | 342405-38-3[5] |
| SMILES | C1=C(C=NN1)S(=O)(=O)Cl[2] | Cn1cc(cn1)S(Cl)(=O)=O[4] | Cc1c(c(S(=O)(=O)Cl)cn1-c2ccccc2) |
| InChI Key | MRPFJQLRQGTKNI-UHFFFAOYSA-N[2] | RDAVKKQKMLINOH-UHFFFAOYSA-N[4] | Not readily available |
Table 2: Physical Properties
| Property | Value | Compound |
| Appearance | Solid | This compound |
| White crystalline solid[3] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
| Colorless or yellow crystal[5] | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Melting Point | 57 °C[5] | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |
| Boiling Point | 295.7 ± 13.0 °C (Predicted)[3] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, ethanol, and ether.[3][5] | General for pyrazole sulfonyl chlorides |
| Stability | Stable under dry conditions; may hydrolyze or decompose in contact with water/moisture.[5][6] | General for pyrazole sulfonyl chlorides |
Spectral Data
Detailed spectral data for the unsubstituted this compound is not widely published. The following table summarizes ¹H NMR data for common derivatives.
Table 3: ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Assignments | Source |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | [1] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 3.79 (s, 3H, N-CH₃), 2.55 (s, 3H, CH₃), 2.47 (s, 3H, CH₃) | [1] |
Reactivity and Synthetic Applications
The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The polar sulfur-chlorine bond is highly susceptible to nucleophilic attack, making it an excellent reagent for forming sulfonamide and sulfonate ester linkages.
-
Sulfonamide Formation : This is the most prominent reaction. This compound readily reacts with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine), to yield the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is a cornerstone of medicinal chemistry for accessing the biologically important sulfonamide scaffold.
-
Sulfonate Ester Formation : Reaction with alcohols or phenols yields pyrazole-4-sulfonate esters. These esters can serve as effective leaving groups in subsequent substitution reactions or be integral parts of a final drug molecule.
-
Hydrolysis : Like most sulfonyl chlorides, the compound is sensitive to moisture and can hydrolyze to the corresponding 1H-pyrazole-4-sulfonic acid.[5]
Role in Drug Discovery and Development
This compound is not typically a therapeutic agent itself but serves as a crucial intermediate for synthesizing libraries of diverse compounds for biological screening. The combination of the stable, aromatic pyrazole core with the versatile reactivity of the sulfonyl chloride handle allows for the systematic exploration of chemical space around a privileged scaffold.
Derivatives synthesized from this precursor have been investigated for a wide range of biological activities, including antiproliferative and anticancer effects.[1] The general workflow involves synthesizing the sulfonyl chloride and then reacting it with a library of diverse amines or alcohols to generate a corresponding library of sulfonamides or sulfonate esters, which are then subjected to high-throughput biological screening.
Experimental Protocols
The following are generalized experimental protocols based on published literature for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides.
Protocol: Synthesis of Substituted Pyrazole-4-Sulfonyl Chlorides
This protocol is adapted from the sulfonylation of substituted pyrazoles.[1]
-
Setup : To a stirred solution of chlorosulfonic acid (approx. 5.5 equivalents) in chloroform (approx. 7 mL per gram of pyrazole) in a flask equipped with a nitrogen inlet, cool the mixture to 0 °C using an ice bath.
-
Addition : Slowly add a solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole, 1 equivalent) in chloroform (approx. 3 mL per gram) to the chlorosulfonic acid solution under a nitrogen atmosphere, maintaining the temperature at 0 °C.
-
Heating : After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10 hours.
-
Thionyl Chloride Addition : Add thionyl chloride (approx. 1.3 equivalents) to the reaction mixture at 60 °C over a period of 20 minutes. Stir for an additional 2 hours at 60 °C.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Extraction : Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification : The crude sulfonyl chloride can be purified by column chromatography if necessary.
Protocol: Synthesis of Pyrazole-4-Sulfonamides
This protocol describes the general reaction of a pyrazole-4-sulfonyl chloride with an amine.[1]
-
Setup : In a reaction flask, dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in dichloromethane (approx. 5 volumes relative to the sulfonyl chloride).
-
Addition : At room temperature (25–30 °C), add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane (approx. 5 volumes) to the amine solution.
-
Reaction : Stir the reaction mixture for approximately 16 hours at 25–30 °C.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.
-
Extraction : Separate the lower organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel to obtain the pure pyrazole-4-sulfonamide.
Safety and Handling
This compound and its analogs are reactive and hazardous chemicals that must be handled with appropriate safety precautions.
-
Handling : Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] Avoid formation and inhalation of dust.[6][7] Prevent contact with skin and eyes.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] These compounds are often moisture-sensitive and should be stored under an inert atmosphere.[8]
-
Incompatibilities : Avoid contact with water, strong bases, strong oxidizing agents, alcohols, and amines, as violent reactions can occur.[3][6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Table 4: GHS Hazard Information for Pyrazole Sulfonyl Chlorides
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[8] |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |
| Acute Toxicity | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin.[9] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[6] |
Conclusion
This compound is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its dual-functionality, combining the privileged pyrazole scaffold with the reactive sulfonyl chloride handle, provides a direct and efficient route to vast libraries of pyrazole sulfonamides and related derivatives. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory to develop the next generation of therapeutic agents.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to 1H-Pyrazole-4-Sulfonyl Chloride
This technical guide provides a comprehensive overview of 1H-pyrazole-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and safety considerations.
Core Molecular Data
This compound is a heterocyclic organic compound containing a pyrazole ring functionalized with a sulfonyl chloride group. This reactive moiety makes it a valuable building block for the synthesis of a variety of sulfonamide derivatives, which are of significant interest in the development of new therapeutic agents.
Physicochemical Properties
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O₂S | [1] |
| Molecular Weight | 166.59 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 438630-64-9 | [2] |
| InChI | 1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) | |
| SMILES | ClS(=O)(=O)c1cn[nH]c1 |
Synthesis Protocol
The synthesis of pyrazole-4-sulfonyl chlorides is a critical step in the preparation of pyrazole sulfonamides. The following is a generalized experimental protocol for the sulfonylation of a pyrazole ring, based on established literature procedures. This specific example details the synthesis of a related compound, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which illustrates the core methodology.
Reaction: Sulfonylation of 3,5-dimethyl-1H-pyrazole.[3]
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Chloroform (CHCl₃)
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[3]
-
This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.[3]
-
The reaction temperature is then raised to 60 °C, and stirring is continued for 10 hours.[3]
-
Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over a period of 20 minutes.[3]
-
The reaction is stirred for an additional 2 hours at 60 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mass is cooled to 0–10 °C and then added to a mixture of dichloromethane and ice-cold water.[3]
-
The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the final product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of a pyrazole-4-sulfonyl chloride derivative.
Caption: Workflow for the synthesis of pyrazole-4-sulfonyl chloride.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated fume hood with personal protective equipment, including gloves, safety goggles, and a lab coat. Sulfonyl chlorides can react with moisture and water, potentially releasing toxic gases, so storage in a dry, inert atmosphere is recommended.
References
Spectroscopic and Synthetic Profile of 1H-Pyrazole-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and synthetic methodology for 1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of public domain experimental spectral data for the unsubstituted parent compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Detailed experimental protocols for synthesis and general spectroscopic analysis are also provided.
Chemical Structure and Properties
IUPAC Name: this compound[1] Chemical Formula: C₃H₃ClN₂O₂S[1] Molecular Weight: 166.59 g/mol [1] CAS Number: 438630-64-9[1]
Spectral Data (Predicted and Analogous)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet | 1H | H-3 (pyrazole ring) |
| ~8.2 - 8.4 | Singlet | 1H | H-5 (pyrazole ring) |
| ~12 - 14 | Broad Singlet | 1H | N-H (pyrazole ring) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 - 140 | C-3 (pyrazole ring) |
| ~115 - 120 | C-4 (pyrazole ring) |
| ~130 - 135 | C-5 (pyrazole ring) |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | N-H stretch |
| ~1550 - 1450 | Medium | C=N stretch |
| ~1380 - 1360 | Strong | Asymmetric SO₂ stretch |
| ~1180 - 1160 | Strong | Symmetric SO₂ stretch |
| ~700 - 600 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 of approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
Expected Fragmentation Pattern:
-
Loss of Cl: [M - Cl]⁺ at m/z 131
-
Loss of SO₂: [M - SO₂]⁺ at m/z 102
-
Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 67 (pyrazole radical cation)
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound and the general procedures for acquiring its spectral data, adapted from methodologies reported for substituted pyrazoles.[2]
Synthesis of this compound
This synthesis is a two-step process involving the formation of pyrazole followed by chlorosulfonation.
Step 1: Synthesis of 1H-Pyrazole
-
This step is omitted as 1H-pyrazole is a commercially available starting material.
Step 2: Chlorosulfonation of 1H-Pyrazole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1H-pyrazole (1 equivalent) to chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (5-6 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, gradually raise the temperature to 60 °C and continue stirring for 8-12 hours.
-
To the reaction mixture, add thionyl chloride (1.5-2 equivalents) and continue to stir at 60 °C for an additional 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.[2]
-
IR Spectroscopy: FT-IR spectra can be obtained using a KBr pellet method on a suitable FT-IR spectrometer.[2]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an ESI or EI source.[2]
Diagrams
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Structural and Spectroscopic Correlation
Caption: Structure and expected key spectral data correlations.
References
An In-depth Technical Guide to 1H-Pyrazole-4-sulfonyl Chloride and its N-Methylated Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 1H-pyrazole-4-sulfonyl chloride and its prominent derivative, 1-methyl-1H-pyrazole-4-sulfonyl chloride. These compounds are versatile intermediates in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound and its 1-methyl analogue are white to off-white crystalline solids.[1] They are known for their reactivity, primarily due to the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[1] This reactivity makes them valuable precursors for the synthesis of a wide range of sulfonamide derivatives. Both compounds are generally soluble in polar organic solvents.[1]
A summary of the key physicochemical properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 438630-64-9 | [2][3] |
| Molecular Formula | C₃H₃ClN₂O₂S | [2][3] |
| Molecular Weight | 166.59 g/mol | [2][3] |
| Appearance | Solid | |
| Number of H-bond Acceptors | 3 | [2] |
| Number of H-bond Donors | 1 | [2] |
| Molar Refractivity | 31.67 cm³ | [2] |
| Topological Polar Surface Area (TPSA) | 71.2 Ų | [3] |
Table 2: Physicochemical Properties of 1-Methyl-1H-pyrazole-4-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 288148-34-5 | [4][5] |
| Molecular Formula | C₄H₅ClN₂O₂S | [4][5] |
| Molecular Weight | 180.61 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Melting Point | 46-48 °C | [6] |
| Boiling Point | 295.7 ± 13.0 °C (Predicted) | |
| Flash Point | 132.6 ± 19.8 °C | |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [7] |
| Water Solubility | 9432.14 mg/L (Predicted) | [8] |
| Storage Temperature | Room Temperature, sealed in dry, dark place |
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis and characterization of pyrazole-4-sulfonyl chlorides.
Synthesis of Pyrazole-4-sulfonyl Chlorides
A common method for the synthesis of pyrazole-4-sulfonyl chlorides is the chlorosulfonylation of the corresponding pyrazole.[9]
General Protocol for Chlorosulfonylation:
-
Reaction Setup: In a fume hood, a solution of the starting pyrazole (e.g., 1H-pyrazole or 1-methyl-1H-pyrazole) in a suitable solvent like chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath (0 °C).[9]
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution under a nitrogen atmosphere.[9] The reaction is often exothermic and the temperature should be carefully controlled.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60 °C or reflux) for several hours to ensure the completion of the reaction.[9][10]
-
Work-up: The reaction mixture is then carefully quenched by pouring it onto crushed ice.[10] The resulting precipitate, the pyrazole-4-sulfonyl chloride, is collected by vacuum filtration and washed with cold water.[10]
-
Purification: The crude product can be dried under vacuum and may be used directly in subsequent steps or further purified by recrystallization or column chromatography if necessary.[9][10]
Specific Protocol for 1-Methyl-1H-pyrazole-4-sulfonyl chloride: [10]
1-Methyl-1H-pyrazole (1.18 mol) is added dropwise to chlorosulfonic acid (4.84 mol) at 0 °C under a nitrogen atmosphere with stirring. The mixture is then heated to reflux at 110 °C for 3 hours. After cooling to room temperature, the mixture is poured into crushed ice. The resulting white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized pyrazole-4-sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. For example, in substituted pyrazole-4-sulfonyl chlorides, characteristic signals for the pyrazole ring protons and any substituents are observed.[9]
-
¹³C NMR: Provides information about the carbon framework of the molecule.
General ¹H NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz) using standard acquisition parameters.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of key functional groups. For pyrazole-4-sulfonyl chlorides, characteristic stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected in the range of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. Techniques such as Electrospray Ionization (ESI) can be used.
Safety and Handling
Pyrazole-4-sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[7][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[6][12]
-
Hazards: These compounds can cause severe skin burns and eye damage.[6][7] They may also be harmful if swallowed.[6] They react with water, potentially releasing toxic gases.[13]
Visualization of Synthetic Workflow and Applications
Diagram 1: General Synthetic Workflow for Pyrazole-4-sulfonamides
References
- 1. CAS 288148-34-5: this compound [cymitquimica.com]
- 2. 438630-64-9 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
- 3. This compound | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 288148-34-5 | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
- 5. scbt.com [scbt.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. echemi.com [echemi.com]
- 8. 1-methyl-1H-pyrazole-4-sulfonyl chloride (288148-34-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. CAS 288148-34-5: 1H-pirazol-4-sulfonil cloruro [cymitquimica.com]
An In-depth Technical Guide to the Solubility of 1H-pyrazole-4-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available information regarding the solubility of 1H-pyrazole-4-sulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, standardized experimental protocols for determining solubility, and a logical workflow for solubility assessment.
Qualitative Solubility Profile
A related compound, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, is noted to be insoluble in water but soluble in some organic solvents such as dichloromethane, ethanol, and ether solvents[1]. Another analog, 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, is also described as insoluble in water and soluble in organic solvents like ether and dichloromethane[2]. While these are different molecules, they suggest that this compound, as a crystalline solid, is likely to exhibit poor solubility in aqueous solutions and better solubility in common organic solvents.
Table 1: Qualitative Solubility Data for Pyrazole Sulfonyl Chloride Derivatives
| Compound | Water | Dichloromethane | Ethanol | Ether |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Insoluble | Soluble | Soluble | Soluble |
| 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | Insoluble | Soluble | Not Specified | Soluble |
| This compound | Expected to be Insoluble | Expected to be Soluble | Expected to be Soluble | Expected to be Soluble |
Note: The solubility for this compound is an educated estimation based on the behavior of similar compounds and should be experimentally verified.
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This protocol is a composite of standard laboratory procedures.[3][4][5]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Accurately weigh a specific amount of this compound, for instance, 10 mg, and add it to each test tube.
-
-
Solvent Addition:
-
Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding test tube.
-
-
Mixing:
-
Vigorously agitate the mixture for a set period, typically 1-2 minutes, using a vortex mixer.[3]
-
Visually inspect the solution to see if the solid has completely dissolved.
-
-
Incremental Solvent Addition:
-
If the solid has not completely dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL).
-
After each addition, vortex the mixture for 1-2 minutes and observe for dissolution.
-
Continue this process until the solid is completely dissolved or a maximum volume of solvent (e.g., 3 mL) has been added.
-
-
Classification of Solubility:
-
Very Soluble: If the compound dissolves in less than 1 part of the solvent.
-
Freely Soluble: If the compound dissolves in 1 to 10 parts of the solvent.
-
Soluble: If the compound dissolves in 10 to 30 parts of the solvent.
-
Sparingly Soluble: If the compound dissolves in 30 to 100 parts of the solvent.
-
Slightly Soluble: If the compound dissolves in 100 to 1,000 parts of the solvent.
-
Very Slightly Soluble: If the compound dissolves in 1,000 to 10,000 parts of the solvent.
-
Insoluble: If the compound requires more than 10,000 parts of the solvent to dissolve.
-
-
Data Recording:
-
Record the volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the approximate solubility in terms of mg/mL or mol/L.
-
Repeat the procedure for each of the selected organic solvents.
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfonyl chlorides can be corrosive and may react with moisture, so handle with care[6].
Visualizing the Solubility Testing Workflow
The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility in different types of solvents.
Caption: A flowchart illustrating the systematic process for determining the solubility class of an organic compound.
References
1H-Pyrazole-4-Sulfonyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-pyrazole-4-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its quality, reactivity, and the reproducibility of experimental results.
Core Stability Characteristics
This compound is a reactive compound, and its stability is influenced by several factors, primarily moisture, temperature, and light. Like other heteroaromatic sulfonyl chlorides, it is susceptible to degradation, which can impact its purity and performance in subsequent reactions.
Susceptibility to Hydrolysis
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1][2] The sulfonyl chloride functional group is readily attacked by water, leading to hydrolysis. This reaction produces the corresponding sulfonic acid and hydrochloric acid. The presence of trace amounts of water can initiate this degradation pathway.[3][4] The hydrolysis of aromatic sulfonyl chlorides generally proceeds via an SN2 mechanism.[1][5]
Thermal Stability
While stable at room temperature if kept dry, elevated temperatures can accelerate the decomposition of this compound.[3][6] Thermal degradation can lead to the release of hazardous gases, including oxides of sulfur and nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][5]
Photostability
Summary of Stability and Incompatibility
The following table summarizes the known stability characteristics and material incompatibilities of this compound.
| Parameter | Observation | Citation |
| Moisture/Water | Highly sensitive; readily hydrolyzes to the corresponding sulfonic acid. | [1][2][3][4] |
| Temperature | Stable at room temperature; decomposition accelerates at elevated temperatures. | [3][6] |
| Light | Potential for degradation; should be protected from light. | |
| Incompatible Materials | Water, strong bases, and oxidizing agents. | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound.
| Condition | Recommendation | Citation |
| Temperature | Store in a cool, dry place. Some suppliers recommend freezer storage. | [1][5][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. | [1][5] |
| Container | Keep in a tightly sealed container. | [1][5][7] |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. | [1][5] |
| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye/face protection. | [1][5][7] |
Logical Relationship of Storage Conditions to Stability
The following diagram illustrates the relationship between proper storage and handling procedures and the preservation of this compound's stability.
Caption: Factors Influencing this compound Stability
Proposed Experimental Protocol for Stability Assessment
While specific quantitative stability data for this compound is limited in published literature, a robust assessment can be performed using a forced degradation study. This involves subjecting the compound to various stress conditions and analyzing for degradation products. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.
Objective: To evaluate the stability of this compound under hydrolytic, thermal, and photolytic stress conditions.
Materials and Methods:
-
Reference Standard: A well-characterized, high-purity batch of this compound.
-
Instrumentation:
-
Analytical Method:
-
A stability-indicating RP-HPLC method should be developed and validated. While a specific method for this compound is not published, a starting point could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water.[10][11]
-
The method must be able to separate the parent compound from its potential degradation products.
-
Forced Degradation Study Design:
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.
-
Analyze samples at various time points by RP-HPLC to determine the rate of degradation.
-
-
Thermal Degradation:
-
Expose solid samples of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.
-
Analyze samples at various time points to assess degradation.
-
-
Photolytic Degradation:
-
Expose solid samples and solutions of the compound to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
Include dark controls to differentiate between light-induced and thermal degradation.
-
Analyze samples by RP-HPLC.
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and, if possible, characterize any major degradation products.
-
Determine the degradation kinetics under each stress condition.
The following diagram outlines the proposed experimental workflow for assessing the stability of this compound.
Caption: Proposed Experimental Workflow for Stability Assessment
Conclusion
This compound is a valuable but sensitive reagent. Its stability is critically dependent on the exclusion of moisture and protection from high temperatures and light. By adhering to the recommended storage and handling guidelines, researchers can ensure the material's integrity, leading to more reliable and reproducible outcomes in their synthetic endeavors. For critical applications, a forced degradation study is recommended to fully characterize its stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. atlas-mts.com [atlas-mts.com]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
A Comprehensive Technical Guide to the Reactivity Profile of 1H-Pyrazole-4-Sulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of 1H-pyrazole-4-sulfonyl chloride with a range of nucleophiles, providing a foundational understanding for its application in synthetic chemistry, particularly in the realm of drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via the versatile sulfonyl chloride group opens avenues for the synthesis of a diverse array of bioactive molecules.[1][2][3]
Core Reactivity Principles
This compound is a highly reactive electrophile, a characteristic attributed to the strong electron-withdrawing nature of the sulfonyl group and the chlorine atom, which is an excellent leaving group. The sulfur atom of the sulfonyl chloride is electron-deficient and thus susceptible to nucleophilic attack. The general reaction mechanism follows a nucleophilic acyl substitution pathway, where a nucleophile attacks the sulfur atom, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new bond between the sulfur and the nucleophile.
The reactivity of this compound is influenced by several factors:
-
Nucleophilicity of the attacking species: Stronger nucleophiles react more readily.
-
Reaction conditions: Temperature, solvent, and the presence of a base can significantly impact the reaction rate and yield.
-
Steric hindrance: Bulky substituents on either the pyrazole ring or the nucleophile can hinder the reaction.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is the most common and well-documented transformation, leading to the formation of pyrazole-4-sulfonamides. This reaction is of significant importance in medicinal chemistry as the sulfonamide linkage is a key functional group in many therapeutic agents.[4][5][6]
The reaction is typically carried out in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[1] The choice of solvent is also crucial, with dichloromethane (DCM) being a commonly used solvent.
Quantitative Data for Sulfonamide Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylethylamine | DIPEA | DCM | 25-30 | 16 | - | [1] |
| Substituted Amines | Pyridine | - | 0 to rt | - | up to 92 | |
| Primary Aryl Amines | Pyridine | - | 0-25 | - | up to 100 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of N-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[1]
-
To a solution of 2-phenylethylamine (1.05 equivalents) in dichloromethane (DCM), add diisopropylethylamine (DIPEA) (1.5 equivalents) at 25-30 °C.
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture.
-
Stir the reaction mixture at 25-30 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactivity with Alcohol Nucleophiles
This compound reacts with alcohols in the presence of a base to form pyrazole-4-sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine, is typically used to scavenge the HCl produced during the reaction.[7][8]
The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions, making this transformation a valuable tool in organic synthesis.
General Reaction Scheme with Alcohols
Reactivity with Thiol Nucleophiles
While direct reactions of this compound with thiols are less commonly reported, the synthesis of pyrazol-4-thiols from other pyrazole derivatives suggests that the sulfonyl chloride would readily react with thiol nucleophiles.[9] The reaction is expected to proceed in a similar manner to that with amines and alcohols, yielding either a thiosulfonate ester (R-S-SO2-Pyrazole) or a sulfenamide, depending on the nature of the thiol and the reaction conditions.
Reactivity with Carbanion Nucleophiles
The reaction of sulfonyl chlorides with carbanions is a known method for the formation of sulfones. It is therefore anticipated that this compound will react with carbanionic species, such as Grignard reagents or organolithium compounds, to afford 4-sulfonylpyrazole derivatives. This reaction would provide a direct route to C-C bond formation at the 4-position of the pyrazole ring, further expanding the synthetic utility of this versatile building block.
Role in Drug Development and Signaling Pathways
Pyrazole-containing compounds, particularly those with a sulfonamide moiety, are prevalent in a number of clinically approved drugs.[10][11][12] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug.[3][4][13] The mechanism of action of Celecoxib involves the inhibition of prostaglandin synthesis, a key pathway in inflammation.
The ability to readily synthesize a variety of pyrazole sulfonamide derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs targeting a wide range of diseases.[5][6][14]
Conclusion
This compound is a versatile and highly reactive building block in organic synthesis. Its reactivity profile with a diverse range of nucleophiles, particularly amines, provides a robust platform for the synthesis of pyrazole-containing compounds with significant potential in drug discovery and development. A thorough understanding of its reactivity, coupled with the ability to control reaction conditions, enables chemists to access a vast chemical space of novel molecules with potential therapeutic applications. Further exploration of its reactions with less common nucleophiles will undoubtedly continue to expand its utility in the creation of innovative molecular architectures.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophilicity of Pyrazole Sulfonyl Chloride for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Pyrazole Sulfonyl Chloride Electrophilicity
Pyrazole sulfonyl chlorides are a class of highly reactive electrophilic intermediates pivotal in the synthesis of a diverse array of pharmaceutical compounds. Their significance stems from the versatile pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with the potent electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This unique combination allows for the facile introduction of the pyrazole moiety into various molecular architectures, particularly through the formation of sulfonamides, a common functional group in many marketed drugs.
The electrophilicity of the sulfur atom in the sulfonyl chloride is the cornerstone of its reactivity. This high degree of electrophilicity enables efficient reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity profile has cemented the role of pyrazole sulfonyl chlorides as essential building blocks in medicinal chemistry.
Understanding the Reactivity of the Pyrazole Ring
The pyrazole ring itself possesses a nuanced electronic character that influences the overall reactivity of the sulfonyl chloride. The electron density distribution within the pyrazole ring is not uniform; the C4 position is notably electron-rich, making it susceptible to electrophilic attack. Conversely, the C3 and C5 positions are comparatively electron-deficient. This inherent electronic distribution is a key consideration in the synthesis of pyrazole sulfonyl chlorides, as the sulfonation step typically occurs at the electron-rich C4 position.
Synthesis of Pyrazole Sulfonyl Chloride: A Generalized Workflow
The synthesis of pyrazole sulfonyl chlorides is a critical first step in their application. A common and effective method involves the direct chlorosulfonation of a pyrazole derivative. This process transforms the pyrazole into a highly reactive intermediate ready for subsequent coupling reactions.
Caption: Generalized workflow for the synthesis of pyrazole sulfonyl chloride.
The Core Reaction: Nucleophilic Attack and Sulfonamide Formation
The primary application of pyrazole sulfonyl chlorides in drug development is their reaction with amines to form sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of a stable sulfonamide bond.
Caption: Reaction pathway for the formation of pyrazole sulfonamides.
Quantitative Data on Reactivity
| Pyrazole Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 90 | |
| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | - |
Table 1: Synthesis of Pyrazole-4-sulfonyl Chlorides
| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | 25-30 | 16 | - | |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | Diisopropylethylamine | Dichloromethane | 25-30 | 16 | 26-55 |
Table 2: Synthesis of Pyrazole Sulfonamides
Experimental Protocols
General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
Reaction Setup: A solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.
-
Addition of Chlorosulfonic Acid: The vessel is cooled to 0°C, and a solution of chlorosulfonic acid (5.5 equivalents) in chloroform is added slowly to the stirred pyrazole solution.
-
Heating: The reaction mixture is then heated to 60°C and stirred for 10 hours.
-
Addition of Thionyl Chloride: Thionyl chloride (1.32 equivalents) is added to the reaction mixture at 60°C over a period of 20 minutes.
-
Continued Reaction: The mixture is stirred for an additional 2 hours at 60°C.
-
Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography to obtain the pure 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
General Procedure for the Synthesis of Pyrazole-4-sulfonamides
-
Reaction Setup: The desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM).
-
Addition of Pyrazole Sulfonyl Chloride: A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in the same solvent is added to the amine solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 16 hours), with the progress monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude sulfonamide is then purified, typically by column chromatography.
Application in Drug Development: The Case of Celecoxib
A prominent example of a drug synthesized using a pyrazole-based sulfonamide is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The synthesis of Celecoxib involves the reaction of a pyrazole-containing precursor with a sulfamoylating agent, highlighting the industrial relevance of understanding the reactivity of such intermediates. While the direct precursor might not always be a sulfonyl chloride, the underlying principle of forming the sulfonamide bond is the same.
The mechanism of action of Celecoxib involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Simplified signaling pathway for the mechanism of action of Celecoxib.
Conclusion
The electrophilicity of pyrazole sulfonyl chlorides is a fundamental driver of their utility in modern drug discovery and development. Their ability to readily react with nucleophiles to form stable sulfonamide linkages allows for the efficient synthesis of complex molecules with diverse biological activities. A thorough understanding of their synthesis, reactivity, and the factors influencing their electrophilic character is essential for medicinal chemists aiming to leverage these powerful intermediates in the creation of novel therapeutics. While quantitative kinetic data remains an area for further investigation, the extensive use and high-yielding reactions of pyrazole sulfonyl chlorides are a testament to their potent electrophilic nature.
Theoretical and Experimental Insights into 1H-Pyrazole-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines common computational approaches for its characterization, details relevant experimental protocols, and presents key data in a structured format to support further research and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. The addition of a sulfonyl chloride group at the 4-position provides a reactive handle for the synthesis of a wide array of sulfonamide derivatives, which are themselves an important class of therapeutic agents. Understanding the electronic structure, reactivity, and spectroscopic properties of this parent molecule is crucial for the rational design of novel derivatives with desired biological activities.
Theoretical Calculations
While specific computational studies dedicated to this compound are not widely available in the public domain, this section outlines a robust theoretical approach based on established methods for similar pyrazole derivatives. Density Functional Theory (DFT) is the most common and reliable method for such investigations.
Computational Methodology
A typical computational workflow for analyzing this compound would involve the following steps:
-
Geometry Optimization: The molecular structure of this compound would be optimized using DFT, commonly with the B3LYP functional and a 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties: Key electronic properties are then calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. For pyrazole sulfonyl derivatives, the HOMO energy typically ranges from -6.5 to -7.5 eV, while the LUMO energy falls between -1.5 and -2.5 eV.[1]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly useful for predicting intermolecular interactions.
-
NMR Spectroscopy Simulation: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical spectra that can be compared with experimental data.
Predicted Physicochemical Properties
Based on computational models, several key physicochemical properties of this compound and its N-methylated analog have been predicted.
| Property | This compound | 1-Methyl-1H-pyrazole-4-sulfonyl chloride |
| Heavy Atom Count | 9 | 10 |
| Aromatic Heavy Atom Count | 5 | 5 |
| Fraction Csp3 | 0.0 | 0.25 |
| Rotatable Bond Count | 1 | 1 |
| H-Bond Acceptor Count | 3 | 3 |
| H-Bond Donor Count | 1 | 0 |
| Molar Refractivity | 31.67 | 36.57 |
| Topological Polar Surface Area (TPSA) | 71.2 Ų | 60.3 Ų |
Experimental Protocols
This section details the common experimental procedures for the synthesis and characterization of pyrazole-4-sulfonyl chlorides, based on methodologies reported for its derivatives.
Synthesis of Pyrazole-4-sulfonyl Chlorides
The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of a corresponding pyrazole precursor. The following is a general protocol adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[2]
Materials:
-
1H-pyrazole (or substituted pyrazole)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Sodium sulfate
-
Cold water
Procedure:
-
A solution of the pyrazole starting material in chloroform is prepared.
-
This solution is added dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60 °C and stirred for several hours.
-
Thionyl chloride is added to the reaction mixture at 60 °C over a period of 20 minutes, and stirring is continued for an additional 2 hours.
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of cold water.
-
The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography.
Synthesis of Pyrazole-4-sulfonamides
This compound is a key intermediate for synthesizing pyrazole-4-sulfonamides. A general procedure is as follows:[2]
Materials:
-
Pyrazole-4-sulfonyl chloride
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Dichloromethane
Procedure:
-
The desired amine is dissolved in dichloromethane, and the base (e.g., DIPEA) is added at room temperature (25–30 °C).
-
A solution of pyrazole-4-sulfonyl chloride in dichloromethane is added to the amine solution.
-
The reaction mixture is stirred at room temperature, typically for 16 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is washed with cold water.
-
The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated to yield the crude sulfonamide.
-
The crude product is then purified, usually by column chromatography.
Visualizations
The following diagrams illustrate the molecular structure of this compound, a typical computational workflow, and a general synthetic pathway.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical calculations.
Caption: General synthetic pathway.
Conclusion
This compound serves as a versatile building block for the development of novel compounds with potential applications in medicine and materials science. This guide provides a foundational understanding of its theoretical and experimental characterization. The outlined computational workflow, based on DFT, can provide deep insights into its electronic structure and reactivity, guiding the design of new derivatives. Furthermore, the detailed experimental protocols for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides offer a practical basis for laboratory work. This integrated theoretical and experimental approach is essential for accelerating the discovery and development of new chemical entities based on the pyrazole-4-sulfonamide scaffold.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a wide array of biologically active compounds, including various pharmaceuticals and agrochemicals. The pyrazole sulfonamide moiety is a well-established pharmacophore found in numerous drugs. The ability to efficiently synthesize this compound from the readily available starting material, pyrazole, is therefore of significant interest to the medicinal and organic chemistry communities. This document provides detailed protocols for the synthesis of pyrazole sulfonyl chlorides via chlorosulfonation of the pyrazole ring, based on established literature procedures for substituted pyrazoles.
Synthetic Overview
The primary method for the synthesis of this compound is the direct chlorosulfonation of pyrazole. This electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The reaction proceeds preferentially at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack. Thionyl chloride (SOCl₂) is sometimes used in conjunction with chlorosulfonic acid to improve the yield and facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.
Comparative Data of Related Syntheses
While a direct, high-yield protocol for the unsubstituted this compound is not extensively detailed in readily available literature, the following table summarizes reaction conditions and yields for the synthesis of closely related, substituted pyrazole-4-sulfonyl chlorides. This data provides a valuable reference for adapting the methodology to the unsubstituted pyrazole.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 90 | [1] |
| 1-Methyl-1H-pyrazole | Chlorosulfonic acid | None | 110 (reflux) | 3 | 33 | [2] |
Experimental Workflow
The general workflow for the synthesis of this compound involves the careful addition of pyrazole to a cooled solution of chlorosulfonic acid, followed by heating to drive the reaction to completion. The reaction is then quenched by pouring the mixture onto ice, and the product is isolated by filtration or extraction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is an adapted procedure for the synthesis of this compound from pyrazole, based on the successful synthesis of substituted analogs.[1][2]
Materials:
-
Pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (Optional, but recommended for higher yield)
-
Chloroform (CHCl₃)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ gases to a scrubber), add chlorosulfonic acid (5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
-
Addition of Pyrazole:
-
Dissolve pyrazole (1 equivalent) in a minimal amount of chloroform.
-
Slowly add the pyrazole solution dropwise to the stirred chlorosulfonic acid at 0°C. Caution: The reaction is exothermic and generates HCl gas. The addition should be performed slowly to maintain the temperature below 10°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Slowly heat the mixture to 60°C and maintain this temperature for 10-12 hours.[1]
-
(Optional, for improved yield) After this period, add thionyl chloride (1.3 equivalents) dropwise to the reaction mixture while maintaining the temperature at 60°C. Stir for an additional 2 hours.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a significant amount of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and will generate a large amount of acidic gases. Perform this in a well-ventilated fume hood.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).
-
-
Purification and Drying:
-
Dry the crude product under vacuum to remove residual water.
-
The product can be used in the next step without further purification if desired. For higher purity, recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) can be performed.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction generates toxic and corrosive gases (HCl, SO₂). Ensure proper scrubbing of the off-gases.
-
The quenching process is highly exothermic and requires extreme caution.
By following this detailed protocol, researchers can effectively synthesize this compound, a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols: Chlorosulfonation of 1H-Pyrazole
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of pyrazole sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The procedure is based on established methodologies involving the reaction of a pyrazole derivative with chlorosulfonic acid.
Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride
This protocol details the sulfonylation of a pyrazole ring system using chlorosulfonic acid, followed by treatment with thionyl chloride to yield the corresponding sulfonyl chloride. The methodology is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride[1].
Materials and Reagents:
-
Substituted or Unsubstituted 1H-Pyrazole (e.g., 3,5-dimethyl-1H-pyrazole)
-
Chlorosulfonic Acid (ClSO₃H)
-
Thionyl Chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Nitrogen atmosphere setup
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere. Cool this solution to 0 °C using an ice bath[1].
-
Addition of Pyrazole: Separately, dissolve the starting pyrazole compound in chloroform. Add this pyrazole solution very slowly to the stirred chlorosulfonic acid solution at 0 °C[1].
-
First Heating Stage: After the addition is complete, raise the temperature of the reaction mixture to 60 °C. Continue stirring for 10 hours[1].
-
Addition of Thionyl Chloride: To the same reaction mixture, add thionyl chloride over a period of 20 minutes while maintaining the temperature at 60 °C[1].
-
Second Heating Stage: Stir the reaction for an additional 2 hours at 60 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC)[1].
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to a temperature between 0–10 °C. Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water[1].
-
Extraction and Isolation: Stir the quenched mixture for 10 minutes. Transfer the contents to a separatory funnel and separate the lower organic layer. Dry the organic layer over anhydrous sodium sulfate[1].
-
Purification: Evaporate the solvent under vacuum to obtain the crude product. The crude compound can be further purified by column chromatography to yield the pure pyrazole sulfonyl chloride[1].
Data Presentation: Reagent Quantities and Stoichiometry
The following table summarizes the quantitative data for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, based on the cited protocol[1].
| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles (mmol) | Molar Equivalent |
| 3,5-dimethyl-1H-pyrazole | 96.13 | 25 g | 260 | 1.0 |
| Chlorosulfonic Acid | 116.52 | 166.7 g (96.4 mL) | 1430 | ~5.5 |
| Thionyl Chloride | 118.97 | 40.8 g (24.7 mL) | 343.2 | ~1.3 |
| Chloroform (Pyrazole solvent) | - | 75 mL | - | - |
| Chloroform (Acid solvent) | - | 175 mL | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the key steps and logical flow of the chlorosulfonation protocol.
Caption: Workflow for the chlorosulfonation of 1H-pyrazole.
References
Application Notes and Protocols: Synthesis of 1H-Pyrazole-4-sulfonamides via Reaction with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole sulfonamide scaffold is a prominent structural motif found in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1H-pyrazole-4-sulfonamides through the reaction of 1H-pyrazole-4-sulfonyl chloride with primary amines. The described methodologies, data presentation, and process visualizations are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Reaction Overview and Mechanism
The synthesis of pyrazole sulfonamides is most commonly achieved by the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine in the presence of a base.[4] The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride ion and the formation of a sulfonamide bond. This reaction is analogous to the classic Hinsberg reaction used for the detection and separation of amines.[5]
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.[1]
Caption: General mechanism for the sulfonylation of a primary amine.
Applications in Drug Discovery
The fusion of pyrazole and sulfonamide moieties creates a "privileged scaffold" in medicinal chemistry.[2] These hybrid molecules are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities.
-
Anticancer Agents: Pyrazole sulfonamide derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as carbonic anhydrase and various kinases like EGFR and HER-2.[6]
-
Anti-inflammatory Activity: Certain pyrazole-containing drugs, like Celecoxib, are well-known COX-2 inhibitors used to treat inflammatory diseases.[6][7] The sulfonamide group is also a common feature in many anti-inflammatory agents.[2]
-
Antimicrobial and Antitubercular Activity: Researchers have developed novel pyrazole sulfonamides that show potent activity against various bacterial, fungal, and mycobacterial strains, including drug-resistant Mycobacterium tuberculosis.[3][8]
-
Other Therapeutic Areas: The versatility of this scaffold extends to applications as antiviral, antidepressant, anticonvulsant, and antidiabetic agents.[2][9]
Experimental Protocols
This section provides a general, optimized protocol for the synthesis of N-substituted pyrazole-4-sulfonamides, based on established literature procedures.[1][2]
Protocol 1: Synthesis of N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Materials:
-
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)
-
2-Phenylethylamine (1.05-2.7 equiv)[1]
-
Diisopropylethylamine (DIPEA) (1.5-3.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous (10 vol)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (e.g., 2-phenylethylamine, 1.05 equiv) in dichloromethane (5 vol).[1]
-
Add diisopropylethylamine (DIPEA, 1.5 equiv) to the solution at room temperature (25–30 °C).[1]
-
In a separate flask, dissolve the this compound (1.0 equiv) in dichloromethane (5 vol).[1]
-
Add the sulfonyl chloride solution dropwise to the amine solution at 25–30 °C.[1]
-
Stir the reaction mixture for 12-16 hours at 25–30 °C.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Upon completion, add cold deionized water (10 vol) to the reaction mass and stir for 10 minutes to quench the reaction.[1][2]
-
Transfer the mixture to a separatory funnel and separate the lower organic layer.[1][2]
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.[1][2]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
-
Purify the crude compound by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[1][2]
Data Presentation
Quantitative data from synthesis should be organized for clarity and comparison.
Table 1: Reaction of Substituted 2-Phenylethylamines with Pyrazole Sulfonyl Chloride - Conditions and Yields (Data adapted from Mahesh et al., 2023)[1]
| Entry | Amine Derivative (R group on phenyl ring) | Yield (%) |
| 1 | H | 65 |
| 2 | 4-F | 61 |
| 3 | 4-Cl | 58 |
| 4 | 4-Br | 55 |
| 5 | 4-CH₃ | 41 |
| 6 | 3-Cl | 54 |
| 7 | 3-Br | 49 |
| 8 | 2-Cl | 66 |
| 9 | 2,4-diCl | 68 |
| 10 | 3,4-diCl | 71 |
Table 2: Representative Characterization Data for N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (Entry 6) (Data sourced from Mahesh et al., 2023)[1]
| Analysis Type | Data |
| IR (KBr, cm⁻¹) | 3277 (N-H), 2955 (C-H), 1564 (C=N), 1317 (SO₂ asym), 1185 (SO₂ sym) |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 10.1 (br s, 1H, NH-pyrazole), 7.24 (d, 2H), 7.01 (s, 1H), 6.99 (t, 1H), 4.47 (t, 1H, SO₂-NH), 3.21 (q, 2H), 2.78 (t, 2H), 2.38 (s, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 144.46, 141.63, 132.9, 130.0, 128.6, 128.3, 127.39, 126.15, 114.83, 43.03, 34.47, 11.7 |
| HRMS (ESI) | m/z calculated for [C₁₃H₁₆ClN₃O₂S]⁺: 313.8 [M+H]⁺, found 314.3 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Step-by-step workflow for pyrazole sulfonamide synthesis.
Safety Precautions
-
This compound: This reagent is corrosive and may cause severe skin burns, eye damage, and respiratory irritation.[10] It may also cause an allergic skin reaction.[11]
-
Primary Amines: Many primary amines are corrosive and toxic.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust, fumes, and vapors.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 9. dovepress.com [dovepress.com]
- 10. This compound | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound AldrichCPR 288148-34-5 [sigmaaldrich.com]
Application Notes and Protocols: Coupling of 1H-Pyrazole-4-sulfonyl Chloride with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and biological significance of N-aryl-1H-pyrazole-4-sulfonamides, a class of compounds with significant interest in drug discovery. The core structure, often found in potent enzyme inhibitors, is synthesized through the coupling of 1H-pyrazole-4-sulfonyl chloride with various substituted anilines. This document outlines the synthetic protocols, presents key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.
Introduction
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, most notably represented by the selective COX-2 inhibitor, Celecoxib.[1][2] This structural motif is a cornerstone in the design of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The synthesis of these compounds is typically achieved through the nucleophilic substitution of the chlorine atom in this compound by the amino group of a substituted aniline. The reaction conditions can be optimized to achieve high yields and purity, making this an attractive method for generating diverse compound libraries for drug discovery programs.
Data Presentation
The following table summarizes the reaction yields and key characterization data for a selection of N-aryl-1H-pyrazole-4-sulfonamides synthesized from the coupling of the corresponding pyrazole-4-sulfonyl chloride and substituted anilines or other amines.
| Entry | Pyrazole Sulfonyl Chloride | Aniline/Amine | Product | Yield (%) | M.p. (°C) | Key Spectral Data | Ref. |
| 1 | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | 3,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide | 55 | - | ¹H NMR, ¹³C NMR, FT-IR | [3] |
| 2 | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | - | - | ¹H NMR, ¹³C NMR, FT-IR, HRMS | [4] |
| 3 | 1-Phenyl-1H-pyrazole-4-sulfonyl chloride | 4-Aminobenzenesulfonamide | 4-((1-Phenyl-1H-pyrazol-4-yl)sulfonamido)benzenesulfonamide | - | - | - | [5] |
| 4 | 3-Methyl-5-(4-hydroxyphenyl)-1H-pyrazole-1-yl]benzenesulfonyl chloride | Various anilines | 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives | - | - | ¹H NMR, ¹³C NMR, HRMS | [6] |
| 5 | 3-Methyl-1H-pyrazole-4-sulfonyl chloride | 4-Hydrazinylbenzenesulfonamide | Hispolon derived pyrazole sulfonamides | Good | 220.2-223.6 (for 3a) | ¹H NMR, LC-MS | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-1H-pyrazole-4-sulfonamides
This protocol is a general method for the coupling of this compound with substituted anilines or other primary/secondary amines.[3][4]
Materials:
-
This compound derivative (1.0 equiv)
-
Substituted aniline or amine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)
-
Dichloromethane (DCM) (10 vol)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the substituted aniline (1.05 equiv) in dichloromethane (5 vol) at room temperature (25-30 °C), add diisopropylethylamine (1.5 - 3.0 equiv).
-
In a separate flask, dissolve the this compound (1.0 equiv) in dichloromethane (5 vol).
-
Slowly add the this compound solution to the aniline solution at room temperature.
-
Stir the reaction mixture for 16 hours at 25-30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold deionized water (10 vol) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer. The aqueous layer can be extracted again with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1H-pyrazole-4-sulfonamide.[3][4]
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3]
Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol describes the synthesis of a common starting material for the coupling reaction.[3]
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 equiv)
-
Chlorosulfonic acid (5.5 equiv)
-
Thionyl chloride (1.3 equiv)
-
Chloroform
Procedure:
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform.
-
Cool the stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform to 0 °C.
-
Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.3 equiv) to the reaction mixture at 60 °C over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[3] A yield of around 90% can be expected.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-1H-pyrazole-4-sulfonamides.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
The Versatile Scaffold: 1H-Pyrazole-4-Sulfonyl Chloride in Modern Medicinal Chemistry
Introduction
1H-pyrazole-4-sulfonyl chloride has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. The pyrazole ring system is a well-recognized privileged scaffold, present in numerous clinically approved drugs.[1][2] When coupled with a sulfonamide functional group, the resulting pyrazole-4-sulfonamide core exhibits a remarkable capacity for interacting with various biological targets, leading to a wide spectrum of pharmacological activities.[1][3] These compounds have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[1][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this versatile chemical entity.
Applications in Medicinal Chemistry
The pyrazole-sulfonamide scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets. The sulfonamide group is known to form strong hydrogen bonds with biological targets, enhancing binding affinity and improving pharmacokinetic profiles.[1]
Anticancer Activity
Pyrazole-sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][6] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as carbonic anhydrases and protein kinases.[1][7][8]
Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis.[7][9] Pyrazole-sulfonamides have been designed as effective inhibitors of these isoforms.[7][10]
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a key component in several kinase inhibitors.[5][8] Derivatives of this compound have been developed to target kinases such as LRRK2, Akt, and Bcr-Abl.[5][11][12]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole-sulfonamides are famously exemplified by Celecoxib, a selective COX-2 inhibitor.[13] The pyrazole core is essential for its activity.[13] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13]
Data Presentation
The following tables summarize the quantitative biological data for selected pyrazole-sulfonamide derivatives.
Table 1: Anticancer Activity of Pyrazole-Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 3 | HCT-116 (Colon) | 45.88 | CA IX | [14] |
| HT-29 (Colon) | 28.27 | CA IX | [14] | |
| SW-620 (Colon) | 16.57 | CA IX | [14] | |
| Compound 11 | HCT-116 (Colon) | 25.01 | CA IX | [14] |
| HT-29 (Colon) | 8.99 | CA IX | [14] | |
| SW-620 (Colon) | 3.27 | CA IX | [14] | |
| Compound 25 | HT29 (Colon) | 3.17 | Not Specified | [6] |
| PC3 (Prostate) | Not Specified | Not Specified | [6] | |
| A549 (Lung) | Not Specified | Not Specified | [6] | |
| U87MG (Glioblastoma) | 6.77 | Not Specified | [6] | |
| Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 | [6] |
| Compound 34 | HCT116 (Colon) | < 23.7 | CDK2 | [6] |
| Compound 43 | MCF7 (Breast) | 0.25 | PI3 Kinase | [6] |
Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| Afuresertib | Akt1 | Ki = 0.08 | [5] |
| Akt1 | IC50 = 1.3 | [5] | |
| Asciminib (ABL-001) | Bcr-Abl | IC50 = 0.5 | [5] |
| Bcr-Abl | Kd = 0.5-0.8 | [5] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrazole-Sulfonamides
| Compound | hCA Isoform | Ki (nM) | Reference |
| Compound 4a | hCA IX | 62 | [10] |
| Compound 4e | hCA IX | 72 | [10] |
| hCA XII | 81 | [10] | |
| Compound 5b | hCA XII | 106 | [10] |
| Compound 5e | hCA IX | 40 | [10] |
| Compound 6c | hCA IX | 73 | [10] |
| hCA XII | 95 | [10] | |
| Acetazolamide (Standard) | hCA IX | 65 | [10] |
| hCA XII | 46 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride
This protocol describes the synthesis of a key intermediate for the preparation of N-substituted pyrazole-4-sulfonamides.
Materials:
-
1-Methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Procedure:
-
Cool chlorosulfonic acid (4.1 equivalents) to 0 °C under a nitrogen atmosphere with continuous stirring.[15]
-
Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature at 0 °C.[15]
-
After the addition is complete, heat the reaction mixture to reflux at 110 °C for 3 hours.[15]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into crushed ice with continuous stirring to quench the reaction.[15]
-
Collect the precipitated white solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water.[15]
-
Dry the product under vacuum to afford 1-methyl-1H-pyrazole-4-sulfonyl chloride.[15]
Caption: Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
Protocol 2: General Synthesis of Pyrazole-4-sulfonamides
This protocol outlines the general procedure for coupling a pyrazole-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
Pyrazole-4-sulfonyl chloride derivative (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride)
-
Appropriate amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Cold water
-
Sodium sulfate
-
Solvent for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.[16]
-
To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane at room temperature (25–30 °C).[16]
-
Stir the reaction mixture at room temperature for 16 hours.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.[16]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[16]
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-sulfonamide.[16]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 14. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 16. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Bioactivity of Pyrazole Sulfonamide Derivatives: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for bioactive pyrazole sulfonamide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Introduction to Pyrazole Sulfonamide Derivatives
Pyrazole sulfonamides are a unique class of heterocyclic compounds that combine the versatile pyrazoline scaffold with the enzyme-inhibitory properties of benzenesulfonamide moieties.[1] This synergistic combination has led to the development of potent drug candidates with a broad spectrum of biological activities.[1] The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, while the sulfonamide group (-SO₂NH₂) is known to form strong hydrogen bonds with biological targets, enhancing binding affinity and pharmacokinetic profiles.[1][2] Notable examples of drugs containing a pyrazole sulfonamide moiety include Celecoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[3][4][5][6][7]
Biological Activities and Therapeutic Potential
Pyrazole sulfonamide derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the potent antiproliferative activity of pyrazole sulfonamide derivatives against various cancer cell lines, including lung, breast, cervical, and colon cancer.[1] The anticancer mechanism often involves the inhibition of key enzymes in cancer progression, such as carbonic anhydrases (CAs) and protein kinases.[1][8]
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and play a crucial role in tumor cell proliferation and survival.[1][9][10][11][12] Pyrazole sulfonamide derivatives have been shown to be potent and, in some cases, isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[9][11][12]
Antimicrobial Activity
Several pyrazole sulfonamide derivatives have exhibited significant in vitro antimicrobial activity against a range of bacterial and fungal strains.[2][13][14] Their mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways.[2]
Other Biological Activities
Beyond these primary areas, pyrazole sulfonamides have also been investigated for their anti-inflammatory, analgesic, anticonvulsant, antioxidant, and antiviral properties.[1][2]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for selected pyrazole sulfonamide derivatives from the literature.
Table 1: Anticancer Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3 | HCT-116 (Colon) | 45.88 | [15] |
| Compound 3 | HT-29 (Colon) | 28.27 | [15] |
| Compound 3 | SW-620 (Colon) | 16.57 | [15] |
| Compound 11 | HCT-116 (Colon) | 25.01 | [15] |
| Compound 11 | HT-29 (Colon) | 8.99 | [15] |
| Compound 11 | SW-620 (Colon) | 3.27 | [15] |
| Compound 19 | Oral Squamous Carcinoma | 1.6 | [16] |
| Compound 22 | Oral Squamous Carcinoma | 1.7 | [16] |
| Compound 23 | Oral Squamous Carcinoma | 1.7 | [16] |
| Compound 24 | Oral Squamous Carcinoma | 1.7 | [16] |
| Compound 26 | Oral Squamous Carcinoma | 1.6 | [16] |
Table 2: Carbonic Anhydrase Inhibition by Pyrazole Sulfonamide Derivatives
| Compound ID | hCA Isoform | Kᵢ (nM) | Reference |
| 1f | hCA I | 58.8 | [10] |
| 1g | hCA I | 66.8 | [10] |
| 1k | hCA I | 88.3 | [10] |
| Acetazolamide (Standard) | hCA I | 250 | [10] |
| 6c | hCA II | 1.7 | [12] |
| 6d | hCA II | 1.1 | [12] |
| 7c | hCA II | 1.1 | [12] |
| 7d | hCA II | 1.1 | [12] |
| Acetazolamide (Standard) | hCA II | 12.1 | [12] |
| 4c | hCA IX | 8.5 | [11] |
| 15 | hCA IX | 6.1 | [11] |
| Acetazolamide (Standard) | hCA IX | 25.8 | [11] |
| 6a | hCA XII | <5.7 | [12] |
| 7a | hCA XII | <5.7 | [12] |
| 7c | hCA XII | <5.7 | [12] |
| 7d | hCA XII | <5.7 | [12] |
| Acetazolamide (Standard) | hCA XII | 5.7 | [12] |
Table 3: Antimicrobial Activity of Pyrazole Sulfonamide Derivatives
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |
| 9g | Mycobacterium tuberculosis H₃₇Rv | 10.2 | [17] |
| 9m | Mycobacterium tuberculosis H₃₇Rv | 12.5 | [17] |
| Rifampicin (Standard) | Mycobacterium tuberculosis H₃₇Rv | 40 | [17] |
| 4b | Bacterial Strains | 0.06 - 0.25 | [18] |
| 4b | Candida albicans | 0.25 | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole sulfonamide derivatives and the evaluation of their biological activity.
General Synthesis of Pyrazole-Linked Pyrazoline Benzenesulfonamide Derivatives
This protocol is based on the classical Claisen-Schmidt condensation followed by a cyclization reaction.[1]
Step 1: Synthesis of Chalcone Intermediates
-
Dissolve substituted acetophenone (1 mmol) in methanol.
-
Add an equimolar amount of an appropriate pyrazole carbaldehyde.
-
Add a catalytic amount of sodium hydroxide (NaOH) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of Pyrazoline Benzenesulfonamide Derivatives
-
Reflux a mixture of the synthesized chalcone (1 mmol) and 4-hydrazinylbenzenesulfonamide hydrochloride (1 mmol) in methanol.
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold methanol, and dry.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Caption: General workflow for the synthesis of pyrazole-linked pyrazoline benzenesulfonamide derivatives.
In Vitro Antiproliferative Activity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[19][20]
-
Seed cancer cells (e.g., U937) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Mitomycin C) for 48 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro antiproliferative activity assay.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay is used to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms.[10]
-
An indicator-based method is used to observe the inhibition of CO₂ hydration.
-
The assay is performed at a specific temperature (e.g., 25 °C).
-
The enzyme and inhibitor are pre-incubated together for a set time.
-
The reaction is initiated by adding a CO₂-saturated solution.
-
The change in pH is monitored over time using a pH-sensitive indicator.
-
The enzymatic activity is determined from the initial rates of the reaction.
-
The inhibition constant (Kᵢ) is calculated by fitting the dose-response data to the appropriate equation.
Signaling Pathways
Carbonic Anhydrase IX (CA IX) in Cancer
CA IX is a transmembrane enzyme that is highly expressed in many types of tumors and is generally absent in normal tissues. It plays a critical role in tumor progression by regulating intra- and extracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[1]
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib approved as NSAID with some concessions on class warning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazole-4-sulfonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of pyrazole sulfonyl chloride derivatives in the synthesis of modern agrochemicals, with a focus on commercially significant herbicides. The content details the synthesis, mechanism of action, and biological efficacy of key pyrazole-based herbicides, namely Pyrasulfotole and Tolpyralate. While the direct use of 1H-pyrazole-4-sulfonyl chloride as a starting material for these specific commercial products is not explicitly detailed in publicly available literature, the synthesis of analogous pyrazole-containing compounds is fundamental. This document provides detailed protocols for the synthesis of these herbicides and for evaluating their biological activity.
Introduction to Pyrazole-Based Agrochemicals
Pyrazole derivatives are a cornerstone in the development of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. Their versatile chemical nature allows for the creation of compounds with diverse modes of action and high efficacy. In the realm of herbicides, pyrazole-containing molecules have been particularly successful as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant metabolic pathways.
Featured Agrochemicals: Pyrasulfotole and Tolpyralate
Pyrasulfotole and Tolpyralate are prominent examples of HPPD-inhibiting herbicides that feature a pyrazole moiety. They are highly effective at controlling a broad spectrum of weeds in various crops.
-
Pyrasulfotole: A selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops such as wheat, barley, and rye. It is often formulated with a safener, mefenpyr-diethyl, to enhance crop tolerance.
-
Tolpyralate: A selective, post-emergence herbicide for the control of both grass and broadleaf weeds in corn, including field corn, sweet corn, and popcorn.
Mechanism of Action: HPPD Inhibition
Both Pyrasulfotole and Tolpyralate function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This enzyme is essential for the catabolism of tyrosine in plants, a pathway that leads to the biosynthesis of plastoquinone and tocopherols.[4] Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.
By inhibiting HPPD, these herbicides disrupt the production of carotenoids. Carotenoids are responsible for protecting chlorophyll from photo-oxidation.[5][6] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic bleaching of the plant tissues, cessation of growth, and ultimately, plant death.[4][5][6] This mode of action is classified under the Herbicide Resistance Action Committee (HRAC) Group 27.[6]
Figure 1: Mechanism of action of HPPD-inhibiting herbicides.
Synthesis Protocols
The synthesis of these complex herbicides involves multi-step procedures. Below are detailed protocols based on available literature.
While not the direct starting material for the examples below, this compound and its derivatives are valuable intermediates. A general, two-step laboratory method for their synthesis has been described, starting from 2-(benzylthio)malonaldehyde and various hydrazines, followed by oxidative chlorination.
Figure 2: General workflow for the synthesis of pyrazole-4-sulfonyl chlorides.
The commercial synthesis of Pyrasulfotole involves the acylation of a 5-hydroxy-1,3-dimethylpyrazole intermediate.[7]
Protocol:
-
Preparation of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride:
-
React 2-chloro-4-(trifluoromethyl)benzoic acid with sodium methylsulfide.
-
The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide.
-
The carboxylic acid is then converted to the acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
-
Acylation Reaction:
-
In a suitable solvent such as toluene, dissolve 1,3-dimethyl-5-pyrazolone.
-
Add a base, for example, triethylamine, to the solution.
-
Slowly add the previously prepared 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Rearrangement and Work-up:
-
The initial O-acylated product is then rearranged to the C-acylated product, Pyrasulfotole, often with the aid of a catalyst or by heating.
-
After the reaction is complete, the mixture is washed with water and the organic layer is separated.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield Pyrasulfotole.
-
The synthesis of Tolpyralate is a multi-step process, with a detailed protocol available in the scientific literature.[8]
Protocol:
-
Synthesis of 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid:
-
This intermediate is prepared in several steps starting from simpler aromatic precursors, involving reactions such as Friedel-Crafts acylation, aromatic substitution, and palladium-catalyzed carbonylation.[5]
-
-
Formation of the Acid Chloride:
-
The synthesized benzoic acid derivative is treated with a chlorinating agent (e.g., oxalyl chloride with a catalytic amount of DMF) in an inert solvent like dichloromethane to form the corresponding acid chloride.
-
-
Synthesis of (1-Ethyl-5-hydroxy-1H-pyrazol-4-yl)(3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl)methanone:
-
To a stirred suspension of 1-ethyl-1H-pyrazol-5-ol in toluene, add triethylamine at room temperature.[8]
-
Add the previously prepared acid chloride dropwise, maintaining the temperature below 30°C.[8]
-
Stir for 1 hour at room temperature, then heat to 80°C for 30 minutes.[8]
-
Cool the mixture and pour it into water. The resulting intermediate can be further processed.[8]
-
-
Final Alkylation to form Tolpyralate:
-
To a toluene solution of the potassium salt of the intermediate from the previous step, add 1-chloroethyl methyl carbonate in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide at 90°C.[8]
-
Heat the mixture to 100°C for 3 hours.[8]
-
After cooling, add hexane to precipitate the product.[8]
-
The solid is filtered, washed, and dried to yield Tolpyralate.[8]
-
Biological Efficacy and Quantitative Data
The herbicidal activity of Pyrasulfotole and Tolpyralate has been evaluated against a wide range of weed species. The efficacy is often measured as the effective dose required to achieve a certain level of control (e.g., ED50 or ED90).
Table 1: Herbicidal Efficacy of Tolpyralate Against Various Weed Species
| Weed Species | Common Name | ED90 (g ai/ha) - Tolpyralate Alone | ED90 (g ai/ha) - Tolpyralate + Atrazine (560 g ai/ha) |
| Amaranthus rudis | Common waterhemp | 19-31 | 11-17 |
| Chenopodium album | Common lambsquarters | 19-31 | 11-17 |
| Abutilon theophrasti | Velvetleaf | 19-31 | 11-17 |
| Lamium amplexicaule | Henbit | 19-31 | 11-17 |
| Various broadleaf weeds | - | 10-98% control at 3.75 g/ha | 60-100% control at 3.75 g/ha (with bromoxynil) |
| Various grass weeds | - | 27-77% control at 3.75 g/ha | 45-94% control at 3.75 g/ha (with bromoxynil) |
Data sourced from references[9][10].
Table 2: Toxicological Profile of Pyrasulfotole and Tolpyralate
| Compound | Test Organism | Endpoint | Value |
| Pyrasulfotole | Rat (oral) | LD50 | >2000 mg/kg bw |
| Pyrasulfotole | Rat (dermal) | LD50 | >2000 mg/kg bw |
| Pyrasulfotole | Rat (inhalation) | LC50 | >5030 mg/m³ |
| Tolpyralate | Quail | LD50 | >2000 mg/kg |
| Tolpyralate | Carp (96 h) | LC50 | >22 mg/L |
| Tolpyralate | Honey bee (contact, 48h) | LD50 | >107.7 µg a.i./bee |
| Tolpyralate | Honey bee (oral, 48h) | LD50 | >100 µg a.i./bee |
Data sourced from references[6][11].
Experimental Protocol: Evaluation of Herbicidal Activity
This protocol outlines a general procedure for assessing the post-emergence herbicidal efficacy of pyrazole-based compounds in a greenhouse setting.
Materials:
-
Weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis)
-
Potting soil mix
-
Pots or trays
-
Test compound (e.g., Tolpyralate) formulated as a wettable powder (WP) or emulsifiable concentrate (EC)
-
Spray adjuvant (e.g., nonionic surfactant)
-
Laboratory sprayer
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Cultivation:
-
Fill pots with soil mix and sow seeds of the target weed species.
-
Grow the plants in the greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Allow plants to reach the 2-4 leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of the formulated test compound.
-
Create a series of dilutions to test a range of application rates (e.g., corresponding to 5, 20, 40, 80 g ai/ha).
-
Add a spray adjuvant to the herbicide solutions as recommended (e.g., 0.05% v/v).[8]
-
Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume (e.g., 500 L/ha).[8]
-
Include an untreated control group (sprayed with water and adjuvant only).
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control. The assessment should be based on a scale of 0% (no effect) to 100% (complete plant death).
-
Record symptoms such as bleaching, necrosis, and growth inhibition.
-
-
Data Analysis:
-
Calculate the average control rating for each treatment.
-
Use probit or log-logistic regression analysis to determine the ED50 or ED90 values for each weed species.
-
Figure 3: Experimental workflow for evaluating herbicidal activity.
References
- 1. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Tolpyralate: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. Pyrasulfotole (Ref: AE 0317309 ) [sitem.herts.ac.uk]
- 8. Discovery and structure optimization of a novel corn herbicide, tolpyralate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolpyralate Applied Alone and With Atrazine for Weed Control in Corn | Osipitan | Journal of Agricultural Science | CCSE [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. apvma.gov.au [apvma.gov.au]
Application Notes and Protocols for Developing Novel Fungicides with Pyrazole-4-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel fungicides derived from pyrazole-4-sulfonyl chloride. This document outlines the synthetic routes to create diverse pyrazole sulfonamide derivatives, protocols for assessing their antifungal efficacy, and insights into their potential mechanisms of action.
Introduction
Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in agrochemical research due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The pyrazole ring serves as a versatile scaffold for the development of novel pesticides. Specifically, derivatives of pyrazole-4-sulfonyl chloride are of interest for the discovery of new fungicides to combat the growing threat of fungal resistance to existing treatments. This document provides detailed methodologies for researchers engaged in the development of these novel antifungal agents.
Data Presentation: Antifungal Activity of Pyrazole Sulfonamide Derivatives
The following tables summarize the in vitro antifungal activity of various pyrazole sulfonamide derivatives against a range of plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in mg/L, where a lower value indicates higher fungicidal potency.
Table 1: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Pyrazole Sulfonamide Derivatives Containing a 1,3,4-Oxadiazole Moiety
| Compound | Valsa mali | Botrytis cinerea |
| c11 | - | 13.85[1] |
| c17 | 13.49[1] | - |
| Boscalid (Control) | 13.91[1] | - |
Table 2: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Pyrazole-5-Sulfonamide Derivatives
| Compound | Valsa mali | Sclerotinia sclerotiorum | Rhizoctonia solani | Botrytis cinerea | Trichoderma viride |
| C22 | 0.45[2] | 0.49[2] | 3.06[2] | 0.57[2] | 1.43[2] |
Table 3: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Pyrazolecarbamide Derivatives with a Sulfonate Fragment against Rhizoctonia solani
| Compound | EC₅₀ (mg/L) |
| T24 | 0.45[3] |
| Bixafen (Control) | 0.25[3] |
| Hymexazol (Control) | 10.49[3] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazole-4-sulfonamide Derivatives
This protocol describes a general method for the synthesis of pyrazole-4-sulfonamide derivatives by reacting pyrazole-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
Pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the desired amine (1.0 equivalent) and DIPEA (1.5 equivalents) in DCM at room temperature under a nitrogen atmosphere.
-
In a separate flask, dissolve pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM.
-
Slowly add the pyrazole-4-sulfonyl chloride solution to the amine solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrazole-4-sulfonamide derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the procedure for evaluating the in vitro antifungal activity of synthesized compounds against various plant pathogenic fungi using the mycelial growth rate method.[4][5]
Materials:
-
Synthesized pyrazole sulfonamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Valsa mali, Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.
-
Prepare PDA medium and sterilize by autoclaving. Allow the medium to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 mg/L). For the control, add an equivalent volume of DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the edge of an actively growing culture of the test fungus.
-
Place one mycelial plug in the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 1 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
To determine the EC₅₀ value, test a range of concentrations of the compound and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.
Protocol 3: In Vivo Antifungal Activity Assay (Detached Leaf Method)
This protocol describes a method for assessing the protective and curative effects of synthesized compounds on detached plant leaves.
Materials:
-
Synthesized pyrazole sulfonamide derivatives
-
Healthy, young plant leaves (e.g., apple, tomato)
-
Fungal spore suspension of the pathogen
-
Tween-20 or other suitable surfactant
-
Sterile water
-
Humid chambers (e.g., petri dishes with moist filter paper)
Procedure:
Protective Assay:
-
Prepare a solution of the test compound at the desired concentration in sterile water containing a surfactant (e.g., 0.1% Tween-20).
-
Uniformly spray the solution onto the surface of healthy detached leaves. Control leaves are sprayed with the surfactant solution only.
-
Allow the leaves to air dry.
-
After 24 hours, inoculate the treated leaves with a fungal spore suspension of the pathogen.
-
Place the inoculated leaves in a humid chamber and incubate at an appropriate temperature and light cycle for the specific pathogen.
-
After 3-7 days, assess the disease severity by measuring the lesion diameter or calculating the percentage of the diseased leaf area.
-
Calculate the protective efficacy relative to the control.
Curative Assay:
-
Inoculate healthy detached leaves with a fungal spore suspension of the pathogen.
-
Incubate the inoculated leaves in a humid chamber for 24 hours to allow for infection to establish.
-
After the incubation period, spray the leaves with a solution of the test compound at the desired concentration. Control leaves are sprayed with the surfactant solution only.
-
Return the leaves to the humid chamber and continue incubation.
-
After 3-7 days, assess the disease severity as described in the protective assay.
-
Calculate the curative efficacy relative to the control.
Mandatory Visualizations
References
- 1. Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole sulfonamides are a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib. The efficient construction of this motif is of significant interest to the pharmaceutical industry. Traditional multi-step syntheses can be time-consuming and generate considerable waste. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a more streamlined, efficient, and environmentally benign approach. This document details protocols for the one-pot synthesis of pyrazole sulfonamides, focusing on multicomponent reactions that enable the concurrent formation of the pyrazole ring and the introduction of a sulfonyl or sulfonamide moiety.
Core Concepts
The one-pot syntheses described herein are primarily based on two key strategies:
-
Domino C-H Sulfonylation and Pyrazole Annulation: This approach involves a cascade reaction where the pyrazole ring is formed in situ, followed by a direct C-H functionalization to introduce a sulfonyl group.
-
Multicomponent Condensation with Sulfonylated Precursors: This strategy utilizes building blocks that already contain the sulfonyl or sulfonyl hydrazine moiety, which are then condensed with other components to construct the final pyrazole sulfonamide structure in a single step.
These methods provide rapid access to a diverse range of substituted pyrazole sulfonamides from simple and readily available starting materials.
Experimental Protocols
Protocol 1: Domino C-H Sulfonylation and Pyrazole Annulation in Water
This protocol describes a metal-free, one-pot synthesis of fully substituted pyrazoles featuring a C-H sulfonylation, adapted from a method utilizing hydrophilic enaminones and sulfonyl hydrazines.
Materials:
-
NH2-functionalized enaminone (1.0 equiv)
-
Aryl sulfonyl hydrazine (1.2 equiv)
-
Molecular Iodine (I₂) (0.2 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the NH2-functionalized enaminone (0.5 mmol, 1.0 equiv), aryl sulfonyl hydrazine (0.6 mmol, 1.2 equiv), sodium bicarbonate (1.0 mmol, 2.0 equiv), and molecular iodine (0.1 mmol, 0.2 equiv).
-
Add 2 mL of water to the vial.
-
To the stirring suspension, add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired sulfonated pyrazole.
Protocol 2: Three-Component Synthesis of Sulfonated Pyrazoles at Room Temperature
This protocol details a transition-metal-free, one-pot synthesis of pyrazoles with two distinct sulfonyl groups from 1,3-diketones, sulfonyl hydrazides, and sodium sulfinates.
Materials:
-
1,3-Diketone (1.0 equiv)
-
Sulfonyl hydrazide (1.0 equiv)
-
Sodium sulfinate (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (20 mol%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (0.5 mmol, 1.0 equiv), sulfonyl hydrazide (0.5 mmol, 1.0 equiv), sodium sulfinate (0.75 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (0.1 mmol, 20 mol%) in dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired sulfonated pyrazole.
Data Presentation
Table 1: Representative Yields for Domino C-H Sulfonylation and Pyrazole Annulation
| Entry | Enaminone Substituent (R¹) | Sulfonyl Hydrazine Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | 1-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole | 85 |
| 2 | 4-Chlorophenyl | 4-Methylphenyl | 1-(4-methylphenyl)sulfonyl-3-(4-chlorophenyl)-1H-pyrazole | 82 |
| 3 | 4-Methoxyphenyl | 4-Bromophenyl | 1-(4-bromophenyl)sulfonyl-3-(4-methoxyphenyl)-1H-pyrazole | 78 |
| 4 | 2-Thienyl | Phenyl | 1-(phenyl)sulfonyl-3-(2-thienyl)-1H-pyrazole | 75 |
Table 2: Substrate Scope and Yields for Three-Component Synthesis of Sulfonated Pyrazoles
| Entry | 1,3-Diketone (R¹, R³) | Sulfonyl Hydrazide (R²) | Sodium Sulfinate (R⁴) | Product | Yield (%) |
| 1 | Phenyl, Methyl | 4-Methylphenyl | Phenyl | 3-Methyl-1,5-diphenyl-4-(phenylsulfonyl)-1H-pyrazole | 92 |
| 2 | Phenyl, Phenyl | Phenyl | 4-Methylphenyl | 1,3,5-Triphenyl-4-((4-methylphenyl)sulfonyl)-1H-pyrazole | 88 |
| 3 | Methyl, Methyl | 4-Chlorophenyl | 4-Fluorophenyl | 1-(4-Chlorophenyl)-3,5-dimethyl-4-((4-fluorophenyl)sulfonyl)-1H-pyrazole | 95 |
| 4 | Phenyl, CF₃ | 4-Methylphenyl | Phenyl | 5-Phenyl-1-(4-methylphenyl)-4-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole | 76 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the one-pot domino C-H sulfonylation and pyrazole annulation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Based on the typical synthetic route involving the chlorosulfonation of 1H-pyrazole, the most common impurities include:
-
1H-Pyrazole-4-sulfonic acid: This is the primary impurity, formed by the hydrolysis of the target sulfonyl chloride. The sulfonyl chloride group is highly susceptible to reaction with water.
-
Unreacted 1H-pyrazole: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Regioisomeric Pyrazole Sulfonyl Chlorides (e.g., 1H-pyrazole-3-sulfonyl chloride and 1H-pyrazole-5-sulfonyl chloride): While electrophilic substitution on the pyrazole ring is strongly directed to the 4-position, minor amounts of other isomers may be formed as byproducts.
-
Di-sulfonated Pyrazoles: Under harsh reaction conditions, overreaction can lead to the formation of di-sulfonylated pyrazole species.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., chloroform, dichloromethane) and excess chlorosulfonating agents may be present in the crude product.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Hydrolysis of the Product: this compound is sensitive to moisture. Inadequate drying of glassware, solvents, or exposure of the reaction mixture to atmospheric moisture can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 1H-pyrazole to the chlorosulfonating agent can result in a lower yield. An excess of the pyrazole will remain unreacted, while a large excess of the sulfonating agent might lead to side product formation.
-
Degradation of Starting Material: The purity of the starting 1H-pyrazole is crucial. Impurities in the starting material can lead to side reactions and lower the overall yield.
To improve the yield, consider the following:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time.
-
Optimization of Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.
-
Use of a Co-reagent: The addition of thionyl chloride along with chlorosulfonic acid can help to drive the reaction towards the formation of the sulfonyl chloride and minimize the formation of the sulfonic acid byproduct.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are they likely to be?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For this synthesis, the spots could correspond to:
-
Product: this compound.
-
Starting Material: Unreacted 1H-pyrazole.
-
Hydrolysis Product: 1H-Pyrazole-4-sulfonic acid, which is significantly more polar than the sulfonyl chloride and will have a lower Rf value.
-
Regioisomers: 1H-Pyrazole-3(5)-sulfonyl chloride isomers, which may have slightly different Rf values from the desired product.
To identify these spots, you can run co-spots with your starting material. Staining the TLC plate with an appropriate reagent can also help in differentiating the products. For instance, a pH indicator could potentially distinguish the acidic sulfonic acid from the other components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to solidify | - Presence of significant amounts of impurities, particularly residual solvents or unreacted starting material. - The product may be impure and require further purification. | - Ensure complete removal of solvents under high vacuum. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Purify the crude product using column chromatography on silica gel. |
| Product is discolored (yellow or brown) | - Formation of colored byproducts, often from side reactions or degradation of the starting pyrazole. | - Purify the product by recrystallization from a suitable solvent or by column chromatography. |
| Difficulty in separating the product from the sulfonic acid impurity | - The sulfonic acid is highly polar and can be challenging to remove completely. | - During the aqueous work-up, ensure the pH is carefully controlled to maximize the separation of the organic and aqueous layers. - Multiple extractions with a suitable organic solvent can improve the separation. - Column chromatography is an effective method for separating the sulfonyl chloride from the sulfonic acid. |
Experimental Protocols
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (A Representative Protocol)
This protocol for a substituted pyrazole can be adapted for the synthesis of the unsubstituted analog.
Sulfonylation:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.
-
This solution is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C.
-
The reaction temperature is then raised to 60 °C, and stirring is continued for 10 hours.
-
Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over a period of 20 minutes.
-
The reaction is stirred for an additional 2 hours at 60 °C. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to 0–10 °C and poured into a mixture of dichloromethane and ice-cold water.
-
The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the crude sulfonyl chloride.
Purification:
The crude product can be purified by column chromatography on silica gel to obtain the pure pyrazole-4-sulfonyl chloride.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and potential points for impurity formation.
Technical Support Center: Purification of 1H-Pyrazole-4-sulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-pyrazole-4-sulfonyl chloride by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of sulfonyl chlorides and pyrazole derivatives.[1] However, due to the potential acidity of silica gel and the sensitivity of sulfonyl chlorides to hydrolysis, deactivation of the silica gel or the use of an alternative stationary phase may be necessary in some cases.
Q2: What mobile phase system is suitable for the purification of this compound?
A2: A common mobile phase system for compounds of similar polarity is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.
Q3: How can I monitor the progress of the column chromatography?
A3: The fractions collected from the column should be monitored by TLC.[3][4] This will allow for the identification of the fractions containing the pure product, which can then be combined. Visualization of the spots on the TLC plate can be achieved using a UV lamp.[4]
Q4: Is this compound stable on silica gel?
A4: While many sulfonyl chlorides can be purified on silica gel, they are susceptible to hydrolysis, which can be catalyzed by the acidic nature of the stationary phase. If product degradation is suspected, deactivating the silica gel with a base, such as triethylamine, or using a less acidic stationary phase like alumina, may be beneficial.
Q5: What are the common impurities encountered during the synthesis of this compound?
A5: Common impurities may include unreacted 1H-pyrazole, byproducts from the chlorosulfonation reaction, and the hydrolyzed product, 1H-pyrazole-4-sulfonic acid. The separation of these impurities is a primary goal of the chromatographic purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.
Problem 1: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the polar stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This should be done in a stepwise gradient to ensure good separation from less polar impurities.
Problem 2: The product is eluting with impurities.
-
Possible Cause 1: The mobile phase is too polar, causing the product and impurities to elute together.
-
Solution 1: Decrease the polarity of the mobile phase. A less polar eluent will increase the retention time of all compounds, potentially allowing for better separation.
-
Possible Cause 2: The chosen solvent system does not provide adequate selectivity for the separation.
-
Solution 2: Experiment with a different mobile phase system. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system could be explored, starting with a low percentage of methanol.
-
Possible Cause 3: The column is overloaded with the crude sample.
-
Solution 3: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.
Problem 3: The purified product shows signs of degradation (e.g., new spots on TLC, low yield).
-
Possible Cause: The this compound is hydrolyzing on the acidic silica gel.
-
Solution 1: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the initial mobile phase containing a small amount of a volatile base, such as 1% triethylamine. The column is then packed with this slurry.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina. The appropriate mobile phase for alumina will need to be determined by TLC.
-
Solution 3: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar mobile phase to expedite elution.
Problem 4: The peaks on the chromatogram are tailing.
-
Possible Cause: Strong interactions between the polar sulfonyl chloride group and active sites (silanol groups) on the silica gel.[5]
-
Solution 1: Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (depending on the nature of the compound and its stability). This can help to occupy the active sites on the silica gel and improve peak shape.[6]
-
Solution 2: Use an end-capped silica gel, which has fewer free silanol groups, to reduce secondary interactions.[6]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop a series of TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Visualize the plates under a UV lamp.
-
The ideal mobile phase system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from all major impurities.[4]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand to the top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined by TLC.
-
Collect fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Mobile Phase Selection Guide for TLC
| Hexane:Ethyl Acetate Ratio | Observed Rf of Product | Separation from Impurities | Recommendation |
| 9:1 | < 0.1 | Poor separation from baseline impurities. | Increase polarity. |
| 8:2 | ~ 0.3 | Good separation from both more and less polar spots. | Optimal starting point for column chromatography. |
| 7:3 | ~ 0.5 | Product moves quickly, potential for co-elution with less polar impurities. | Use for faster elution if separation is adequate. |
| 1:1 | > 0.7 | Poor separation, all components elute quickly. | Too polar for effective separation. |
Note: The Rf values provided are illustrative and will vary depending on the specific reaction mixture and TLC conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
avoiding degradation of 1H-pyrazole-4-sulfonyl chloride to sulfonic acid
Topic: Best Practices for the Handling, Storage, and Use of 1H-Pyrazole-4-Sulfonyl Chloride to Prevent Degradation
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound. The primary focus is on preventing its hydrolysis to 1H-pyrazole-4-sulfonic acid, a frequent cause of diminished reactivity and reduced product yields.
Troubleshooting Guide: Low Yields and Impurity Formation
Question: My reaction with this compound has a low yield, and I've isolated a highly polar, water-soluble byproduct. What is the likely cause?
Answer: The most probable cause is the degradation of your this compound starting material into 1H-pyrazole-4-sulfonic acid via hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, including ambient moisture. This degradation can occur during storage or the reaction itself, especially if non-anhydrous conditions are used.
To help diagnose and resolve this issue, please refer to the following table:
| Problem | Potential Cause (Hydrolysis) | Key Indicators | Recommended Solution |
| Low Yield of Desired Product | The active sulfonyl chloride reagent has been consumed by reacting with water. | - TLC analysis shows a significant amount of unreacted starting amine/alcohol.- A new, highly polar spot is visible at the TLC baseline.- The isolated product mass is significantly lower than theoretical yield. | - Verify the purity of the sulfonyl chloride before use.- Implement strict anhydrous reaction conditions.- Use freshly purchased or properly stored reagent. |
| Inconsistent Reaction Results | The extent of reagent degradation varies between experiments due to differences in ambient humidity or solvent quality. | - Reaction yields are not reproducible.- The reaction works well on a dry day but fails on a humid day. | - Standardize handling procedures.- Store the reagent under an inert atmosphere (e.g., nitrogen or argon).- Use solvents from a freshly opened bottle or a solvent purification system. |
| Formation of a Water-Soluble Impurity | Hydrolysis of the sulfonyl chloride during the reaction or, more commonly, during an aqueous work-up. | - The impurity is primarily found in the aqueous layer after extraction.- Difficulty in purifying the desired product from a highly polar contaminant. | - If possible, use a non-aqueous work-up (e.g., filtration of salts and evaporation).- If an aqueous work-up is necessary, perform it rapidly at low temperatures (0-5 °C) using ice-cold water. |
Visual Guide 1: Degradation Pathway
The primary degradation pathway for this compound is its reaction with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid.
Caption: Degradation of this compound via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: It should be stored in a tightly sealed, moisture-proof container in a cool, dry, and dark place. The storage area should be well-ventilated. For long-term stability, storing the container inside a desiccator or a glovebox with an inert atmosphere is highly recommended.
Q2: What are the ideal solvents and reaction conditions to prevent hydrolysis? A2: Always use anhydrous (dry) aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure all glassware is oven- or flame-dried before use and the reaction is conducted under an inert atmosphere of nitrogen or argon.
Q3: My TLC shows a new, very polar spot that doesn't move from the baseline, even in a polar solvent system. Is this the sulfonic acid? A3: Yes, this is a strong indication of sulfonic acid formation. Sulfonic acids are highly polar and often remain at the origin on a silica TLC plate.
Q4: Can I use an aqueous work-up for my reaction involving this compound? A4: An aqueous work-up is risky due to the rapid hydrolysis of any unreacted sulfonyl chloride. If unavoidable, the procedure must be performed quickly with ice-cold water, followed by immediate separation of the organic layer to minimize contact time. A non-aqueous work-up is always preferable.
Q5: How can I check the quality of my this compound before use? A5: The most reliable method is ¹H NMR spectroscopy. A sample should be dissolved in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆) immediately before analysis. The presence of the sulfonic acid degradation product will be evident as a distinct set of peaks.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
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Storage: Keep the reagent in its original, tightly sealed container. Place this container inside a larger, sealed container with a desiccant, or store it in a controlled-atmosphere glovebox.
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Dispensing: When taking a portion of the reagent, do so in a dry environment. Preferably, handle the solid inside a glovebox or under a positive pressure of dry nitrogen or argon gas.
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Minimizing Exposure: Weigh out the required amount quickly and reseal the main container immediately to prevent prolonged exposure to atmospheric moisture.
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Personal Protection: Always handle sulfonyl chlorides in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Protocol 2: General Anhydrous Procedure for Sulfonamide Synthesis
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Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
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System Assembly: Assemble the glassware for the reaction (e.g., a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet).
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Reagent Addition:
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Charge the reaction flask with the amine substrate and anhydrous dichloromethane (5-10 volumes).
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-3.0 equivalents).
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Cool the mixture to 0°C in an ice-water bath.
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Sulfonyl Chloride Addition: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting amine.
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Work-up (Non-Aqueous Recommended):
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Filter the reaction mixture through a pad of celite to remove the amine-hydrochloride salt.
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Rinse the filter cake with a small amount of anhydrous dichloromethane.
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Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
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Visual Guide 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues in reactions involving this compound.
Caption: Troubleshooting workflow for reactions using this compound.
Technical Support Center: Synthesis of Pyrazole Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of pyrazole sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole sulfonamides?
A1: The most prevalent synthetic route involves a two-step process:
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Sulfonylation of a pyrazole ring: This is typically achieved by reacting a substituted pyrazole with a sulfonylating agent, most commonly chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to generate the pyrazole sulfonyl chloride intermediate.[1]
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Sulfonamide formation: The resulting pyrazole sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the desired pyrazole sulfonamide.[1][2]
Q2: What are the most common side reactions observed during pyrazole sulfonamide synthesis?
A2: Researchers frequently encounter several side reactions that can impact yield and purity. These include:
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Formation of regioisomers, particularly with unsymmetrical pyrazoles.[3][4]
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Hydrolysis of the reactive pyrazole sulfonyl chloride intermediate back to the sulfonic acid.[1]
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Formation of colored impurities due to starting material decomposition or oxidation.[3][5]
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Dimerization of the pyrazole starting material under certain conditions.[6][7]
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In metal-catalyzed reactions, biaryl formation through homocoupling of aryl halides can occur.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of both the sulfonylation and the final sulfonamide formation steps.[1][2][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis during the reaction.[1]
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Reaction
Q: My reaction is showing a very low yield of the desired pyrazole sulfonamide, and TLC analysis indicates a significant amount of unreacted starting material. What are the possible causes and solutions?
A: Low yields or incomplete reactions are common issues that can often be resolved by optimizing the reaction conditions and ensuring the purity of the starting materials.
Possible Causes:
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Poor quality of starting materials: Impurities in the pyrazole, amine, or reagents can interfere with the reaction.[3]
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Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield.[1][3][9]
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Steric hindrance: Bulky substituents on either the pyrazole or the amine can slow down the reaction rate.[3]
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Insufficient activation: The pyrazole may not be sufficiently activated for the sulfonylation step, or the amine may not be basic enough for the sulfonamide formation step.
Solutions:
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Verify Starting Material Purity:
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Ensure high purity of the pyrazole and amine starting materials. If necessary, purify them by recrystallization or column chromatography before use.[3]
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Use freshly opened or properly stored reagents, especially for hygroscopic or reactive compounds like chlorosulfonic acid and amines.
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Optimize Reaction Conditions for Sulfonamide Formation:
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Base Selection: The choice of base is critical. Organic bases like Diisopropylethylamine (DIPEA) have been shown to provide better yields compared to Triethylamine (TEA).[2] Inorganic bases such as potassium tert-butoxide can also be effective.[1]
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Solvent Selection: Dichloromethane (DCM) is a commonly used solvent that often provides good results.[1][2] Tetrahydrofuran (THF) can also be used, but may require longer reaction times.[2]
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Temperature and Time: Most sulfonamide formation reactions are run at room temperature (25-30 °C) for 16-24 hours.[1][2] If the reaction is sluggish, consider gentle heating, but monitor for potential side product formation.
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Quantitative Data: Effect of Base and Solvent on Sulfonamide Yield
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | TEA | DCM | 16 | 26-46 | [2] |
| 2 | DIPEA | DCM | 16 | 55 | [2] |
| 3 | K₂CO₃ | THF | 24 | 47 | [1] |
| 4 | NaH | DMF | 12 | 55 | [1] |
| 5 | t-BuOK | THF | 16 | 78 | [1] |
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low pyrazole sulfonamide synthesis yields.
Guide 2: Formation of Regioisomers
Q: I am synthesizing a pyrazole sulfonamide using an unsymmetrical pyrazole, and I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the initial pyrazole synthesis, or when sulfonating an unsymmetrical pyrazole.[3][4] The regioselectivity can be influenced by the choice of solvent and reaction pH.
Possible Causes:
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Similar reactivity of carbonyl groups: In the Knorr pyrazole synthesis, if the two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity, the substituted hydrazine can attack either one, leading to a mixture of pyrazole regioisomers.[3]
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Ambident nucleophilicity of pyrazole: During sulfonylation, an unsymmetrical pyrazole ring presents multiple potential sites for electrophilic attack.
Solutions:
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Modify the Solvent System:
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The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol, particularly during the initial pyrazole ring formation.[4]
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Adjust Reaction pH:
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The pH of the reaction medium can be a critical factor. Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization and the final substitution pattern on the pyrazole ring.[3]
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Chromatographic Separation:
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If optimizing reaction conditions does not provide sufficient selectivity, the regioisomers will likely need to be separated by column chromatography. Careful selection of the eluent system is crucial for achieving good separation.
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Logical Workflow for Addressing Regioisomer Formation
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Guide 3: Hydrolysis of Sulfonyl Chloride Intermediate
Q: During the sulfonylation of my pyrazole, I am observing the formation of the corresponding sulfonic acid, which is unreactive in the subsequent step with the amine. How can I prevent this hydrolysis?
A: The pyrazole sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis.[1] Minimizing its exposure to water and using an in-situ conversion method can prevent the formation of the sulfonic acid byproduct.
Possible Causes:
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Presence of water: Trace amounts of water in the reaction solvent or reagents can lead to the hydrolysis of the sulfonyl chloride.
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Work-up conditions: Aqueous work-up procedures before the addition of the amine will hydrolyze the intermediate.
Solutions:
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Use Anhydrous Conditions:
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Ensure all glassware is thoroughly dried before use.
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Use anhydrous solvents and reagents for the sulfonylation reaction.
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In-situ Conversion to Sulfonamide:
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A highly effective method is to perform the sulfonylation and then use the crude pyrazole sulfonyl chloride directly in the next step without an aqueous work-up.
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The addition of thionyl chloride (SOCl₂) to the reaction mixture along with chlorosulfonic acid can help to convert any sulfonic acid formed back into the sulfonyl chloride, thus improving the overall yield of the desired intermediate.[1]
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Quantitative Data: Effect of Thionyl Chloride on Sulfonylation Yield
| Entry | Sulfonylating Agent | Solvent | Yield of Sulfonyl Chloride (%) | Reference |
| 1 | Chlorosulfonic Acid | Chloroform | Moderate | [1] |
| 2 | Chlorosulfonic Acid + Thionyl Chloride | Chloroform | 90 | [1] |
Experimental Protocol: Sulfonylation of 3,5-Dimethyl-1H-pyrazole
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To a stirred solution of chlorosulfonic acid (5.5 equiv.) in chloroform (7 vols), add 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in chloroform (3 vols) slowly at 0 °C under a nitrogen atmosphere.
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Allow the reaction mixture to warm to 60 °C and stir for 10 hours.
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Add thionyl chloride (1.32 equiv.) to the reaction mixture at 60 °C over 20 minutes.
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Continue stirring for an additional 2 hours at 60 °C.
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Monitor the reaction progress by TLC.
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Upon completion, the reaction mixture containing the pyrazole sulfonyl chloride can be carefully quenched (e.g., with ice water) for isolation or used directly in the next step after solvent removal under vacuum.[1]
Workflow for Preventing Sulfonyl Chloride Hydrolysis
Caption: A workflow for preventing the hydrolysis of the sulfonyl chloride intermediate.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sulfonylation with 1H-Pyrazole-4-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for sulfonylation reactions involving 1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the synthesis of this compound?
A1: The key parameters for synthesizing this compound from a pyrazole precursor are the choice of sulfonating agent, solvent, and temperature. Using a mixture of chlorosulfonic acid and thionyl chloride at elevated temperatures (e.g., 60°C) can significantly improve yields by preventing the degradation of the sulfonyl chloride intermediate to the corresponding sulfonic acid.[1] Chloroform is a commonly used solvent for this transformation.[1]
Q2: I am getting a low yield in my sulfonylation reaction to produce a pyrazole sulfonamide. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of pyrazole sulfonamides from this compound and an amine are often due to an inappropriate choice of base or solvent. Diisopropylethylamine (DIPEA) has been shown to be a more effective base than triethylamine (TEA) for this coupling.[1] Dichloromethane (DCM) is a suitable solvent, while using THF may lead to longer reaction times.[1] Ensure that you are using the correct stoichiometry, typically with a slight excess of the amine and the base relative to the sulfonyl chloride.[1]
Q3: My reaction to form a C-S bond between a pyrazole and this compound is not working. What should I try?
A3: Forming a C-S bond by reacting a pyrazole nucleophile with this compound can be challenging. Success will likely depend on effectively deprotonating the pyrazole to increase its nucleophilicity. Consider using a strong, non-nucleophilic base. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF might be suitable.[2][3] Temperature control will be important to manage selectivity and prevent decomposition.
Q4: I am observing the formation of multiple products in my reaction. What could they be and how can I improve selectivity?
A4: When reacting a pyrazole with this compound, you may face issues with regioselectivity, specifically N-sulfonylation versus C-sulfonylation. The pyrazole anion is a bidentate nucleophile, and reaction can occur at either a nitrogen or a carbon atom. To favor C-sulfonylation, you might need to protect the nitrogen atoms of the pyrazole nucleophile or carefully select the base and reaction conditions to favor the formation of the carbon-centered anion.
Q5: What are the best practices for purifying my sulfonylated pyrazole product?
A5: Purification of sulfonylated pyrazoles can often be achieved by column chromatography on silica gel.[1] If your compound is basic, you may be able to purify it by converting it to an acid addition salt, which can be crystallized from an appropriate solvent.[4] This can be an effective way to remove non-basic impurities. After crystallization, the pure pyrazole can be recovered by neutralization.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Degradation of Sulfonyl Chloride | The sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid. To prevent this, use a mixture of chlorosulfonic acid and thionyl chloride as the sulfonating agent.[1] |
| Suboptimal Temperature | The reaction may be too slow at low temperatures. Increasing the temperature to around 60°C can improve the reaction rate and yield.[1] |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC.[1] |
| Moisture in the Reaction | Sulfonyl chlorides are sensitive to water. Ensure all glassware is dry and use anhydrous solvents. |
Issue 2: Low Yield of Pyrazole Sulfonamide
| Potential Cause | Troubleshooting Step |
| Inefficient Base | The choice of base is crucial for activating the amine. DIPEA is generally more effective than TEA for this transformation.[1] |
| Incorrect Stoichiometry | Use a slight excess of the amine (e.g., 1.05 equivalents) and a larger excess of the base (e.g., 1.5 equivalents) relative to the sulfonyl chloride to drive the reaction to completion.[1] |
| Slow Reaction in Certain Solvents | Solvents like THF can lead to longer reaction times.[1] DCM is often a better choice. |
| Low Quality Starting Materials | Ensure the purity of your this compound and the amine. |
Issue 3: Difficulty in C-Sulfonylation of a Pyrazole with this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Nucleophilicity of Pyrazole | The pyrazole needs to be deprotonated to act as an effective nucleophile. Experiment with different bases, starting with common organic bases like DIPEA and moving to stronger bases like potassium tert-butoxide if necessary. |
| Poor Solvent Choice | The solvent needs to be able to dissolve the pyrazole salt and facilitate the reaction. Polar aprotic solvents like DMSO or DMF are good starting points.[2][3] |
| N- vs. C-Sulfonylation | The reaction may be preferentially occurring on the nitrogen atom. Consider protecting the pyrazole nitrogen before the sulfonylation step. Alternatively, explore different counter-ions for the pyrazolate, as this can influence the site of electrophilic attack. |
| Steric Hindrance | If either pyrazole is highly substituted, steric hindrance could be preventing the reaction. Less hindered pyrazoles may be more successful. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]
| Entry | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorosulfonic acid | Chloroform | 0 | 12 | 45 |
| 2 | Chlorosulfonic acid | DCM | 0 | 12 | 42 |
| 3 | Chlorosulfonic acid | Acetonitrile | 0 | 12 | 35 |
| 4 | Chlorosulfonic acid / Thionyl chloride | Chloroform | 60 | 12 | 90 |
| 5 | Chlorosulfonic acid / Thionyl chloride | DCM | 40 | 12 | 85 |
Table 2: Optimization of Base and Solvent for Pyrazole Sulfonamide Synthesis [1]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 46 |
| 2 | TEA | Chloroform | 16 | 42 |
| 3 | TEA | Acetonitrile | 16 | 35 |
| 4 | TEA | THF | 24 | 26 |
| 5 | DIPEA | DCM | 16 | 55 |
| 6 | DIPEA | Chloroform | 16 | 51 |
| 7 | DIPEA | Acetonitrile | 16 | 48 |
| 8 | DIPEA | THF | 24 | 47 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]
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In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (3 volumes).
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In a separate flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform (7 volumes) and cool to 0°C.
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Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0°C.
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After the addition is complete, raise the temperature to 60°C and continue stirring for 10 hours.
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Add thionyl chloride (1.32 eq) to the reaction mixture at 60°C over 20 minutes.
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Stir for an additional 2 hours at 60°C.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, carefully quench the reaction by pouring it into ice water.
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Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
Protocol 2: Synthesis of a Pyrazole Sulfonamide [1]
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To a solution of an amine (1.05 eq) in dichloromethane (5 volumes), add diisopropylethylamine (DIPEA) (1.5 eq) at room temperature (25-30°C).
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In a separate flask, dissolve this compound (1.0 eq) in dichloromethane (5 volumes).
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Add the sulfonyl chloride solution to the amine/DIPEA mixture at room temperature.
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Stir the reaction mixture for 16 hours at 25-30°C.
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Monitor the reaction by TLC.
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Upon completion, add cold water (10 volumes) and stir for 10 minutes.
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Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.
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Purify the crude product by column chromatography on silica gel.
Protocol 3: Proposed Starting Point for C-Sulfonylation of a Pyrazole
Disclaimer: This is a proposed protocol based on analogous reactions and may require significant optimization.
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To a solution of the pyrazole to be sulfonylated (1.0 eq) in anhydrous DMSO (10 volumes) under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) in portions at room temperature.
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Stir the mixture for 30 minutes to ensure complete deprotonation.
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In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMSO.
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Slowly add the solution of this compound to the pyrazolate solution.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction occurs, consider gently heating the mixture (e.g., to 50-80°C).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of a di(pyrazolyl)sulfone.
Caption: Troubleshooting flowchart for low yield in C-sulfonylation.
Caption: C-Sulfonylation vs. N-Sulfonylation selectivity pathways.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 3. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of pyrazole sulfonamides. The information is designed to help address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrazole sulfonamide yield is consistently low. What are the most critical factors to investigate?
A1: Low yields in pyrazole sulfonamide synthesis can often be attributed to several key factors. The choice of base and solvent is paramount, as these significantly influence the reaction rate and equilibrium. Additionally, the purity of your starting materials, particularly the pyrazole and sulfonyl chloride, is crucial. Impurities can lead to unwanted side reactions that consume reactants and complicate purification. Finally, reaction temperature and time should be carefully optimized.
Q2: How do I choose the optimal base for my reaction?
A2: The optimal base often depends on the specific substrates and solvent used. Sterically hindered non-nucleophilic bases are generally preferred to avoid side reactions. For the coupling of pyrazole sulfonyl chloride with an amine, diisopropylethylamine (DIPEA) has been shown to provide better yields compared to triethylamine (TEA).[1] For other steps, such as methylation of the pyrazole ring, a strong base like potassium tert-butoxide may be more effective than weaker inorganic bases like K₂CO₃ or Na₂CO₃.[1][2]
Q3: What is the impact of the solvent on the reaction yield?
A3: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics. For the sulfonamide coupling step, dichloromethane (DCM) is often a good starting point and has been shown to produce higher yields compared to tetrahydrofuran (THF).[1] In the case of the sulfonylation of a pyrazole, chloroform can lead to higher yields and shorter reaction times compared to DCM.[1][2]
Q4: I am observing multiple spots on my TLC plate. What could be the cause?
A4: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of side products or the presence of unreacted starting materials. Potential side reactions include the reaction of the base with the sulfonyl chloride, or decomposition of the starting materials. Using a less nucleophilic base or optimizing the reaction temperature can help minimize these side reactions. In some cases, using a different solvent system, such as DMF with NaH for methylation, can lead to a series of spots, indicating a less clean reaction.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazole sulfonamides.
Issue 1: Low Yield in Sulfonamide Formation Step
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Possible Cause 1: Suboptimal Base. The choice of base is critical. Triethylamine (TEA) can lead to lower yields compared to a more sterically hindered base like diisopropylethylamine (DIPEA).[1]
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Possible Cause 2: Inappropriate Solvent. The solvent can significantly impact the reaction rate and yield.
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Solution: If using THF, consider switching to DCM, which has been shown to improve yields for the sulfonamide coupling.[1]
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Possible Cause 3: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion.
Issue 2: Low Yield in Pyrazole Sulfonylation Step
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Possible Cause 1: Choice of Solvent. The solvent can affect the reaction time and overall yield.
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Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion.
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Solution: Monitor the reaction progress using TLC or LC-MS. Ensure adequate reaction time, which could be up to 16 hours or more.[1]
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Issue 3: Difficulty in Product Purification
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Possible Cause 1: Presence of Multiple Side Products. As indicated by multiple spots on a TLC plate, side reactions can complicate purification.
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Solution: Re-evaluate the choice of base and solvent to minimize side product formation. Column chromatography is often necessary to isolate the pure product.[1]
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Possible Cause 2: Unreacted Starting Materials. If the reaction is not driven to completion, separating the product from the starting materials can be challenging.
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Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete consumption of the limiting reagent.
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Data on Base and Solvent Effects
The following tables summarize the quantitative effects of different bases and solvents on the yield of key steps in pyrazole sulfonamide synthesis, based on reported experimental data.
Table 1: Effect of Base and Solvent on Sulfonamide Formation Yield [1][2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 0–10 | 16 | 26 |
| 2 | TEA | DCM | RT | 16 | 35 |
| 3 | TEA | Chloroform | 0–10 | 16 | 35 |
| 4 | TEA | Chloroform | RT | 16 | 46 |
| 5 | TEA | THF | 0–10 | 16 | 46 |
| 6 | TEA | THF | RT | 16 | 46 |
| 7 | DIPEA | DCM | 0–10 | 28 | 30 |
| 8 | DIPEA | DCM | RT | 16 | 55 |
| 9 | DIPEA | THF | 0–10 | 24 | 22 |
| 10 | DIPEA | THF | RT | 24 | 47 |
RT = Room Temperature
Table 2: Effect of Solvent on Pyrazole Sulfonylation Yield [1][2]
| Entry | Sulfonylating Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 6 | Chlorosulfonic acid, SOCl₂ | DCM | 24 | 60 | 78 |
| 8 | Chlorosulfonic acid, SOCl₂ | Chloroform | 16 | 60 | 90 |
Experimental Protocols
1. General Procedure for Sulfonamide Formation [1][2]
-
Dissolve the amine (1.05 equivalents) in dichloromethane (DCM, 10 volumes).
-
Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C).
-
Add a solution of pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the reaction mixture.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (10 volumes) and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography.
2. General Procedure for Sulfonylation of Pyrazole [1][2]
-
Take the pyrazole compound (1.0 equivalent) in chloroform (3 volumes).
-
Add chlorosulfonic acid (5.5 equivalents) and thionyl chloride (1.32 equivalents).
-
Heat the reaction mixture to 60 °C and maintain for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.
-
Dry the organic layer and remove the solvent under vacuum to obtain the crude sulfonyl chloride.
Visual Guides
Caption: Experimental workflow for pyrazole sulfonamide synthesis.
Caption: Troubleshooting logic for low pyrazole sulfonamide yield.
References
Technical Support Center: 1H-Pyrazole-4-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving 1H-pyrazole-4-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the synthesis of pyrazole sulfonamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of this compound reaction products.
Issue 1: Low Yield of Desired Pyrazole Sulfonamide
Question: My reaction to form a pyrazole sulfonamide has a very low yield after work-up and purification. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole sulfonamide synthesis can arise from several factors during the reaction and subsequent work-up. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The initial reaction may not have gone to completion.
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react to form the desired sulfonamide.[4][5]
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During the work-up, minimize the contact time with aqueous solutions and consider performing washes with cold water or brine to reduce the rate of hydrolysis.[4]
-
-
Product Loss During Extraction: The desired sulfonamide may have some solubility in the aqueous layer, leading to loss during the extraction process.
-
Troubleshooting: Perform multiple extractions (2-3 times) with the organic solvent to maximize the recovery of the product from the aqueous phase. Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of your specific sulfonamide.
-
-
Inefficient Purification: Significant product loss can occur during column chromatography or recrystallization.
-
Troubleshooting: For column chromatography, carefully select the eluent system to ensure good separation between your product and impurities. For recrystallization, use a minimal amount of a suitable hot solvent to dissolve the crude product to maximize recovery upon cooling.[6] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate, or mixed solvent systems like hexane/ethyl acetate.[6]
-
Issue 2: Presence of Persistent Colored Impurities
Question: My final product is discolored (e.g., yellow or brown) even after purification. What is the source of this color and how can I remove it?
Answer: Discoloration in pyrazole synthesis can be a common issue, often stemming from the decomposition of starting materials or the formation of colored byproducts.[1]
-
Source of Color: The color can originate from the decomposition of hydrazine derivatives used in the synthesis of the pyrazole ring or from oxidation of intermediates.[1]
-
Troubleshooting:
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] After a brief heating period, the charcoal is removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[6]
-
Thorough Purification: Ensure your column chromatography effectively separates the colored impurities. A gradual increase in eluent polarity might be necessary.
-
Starting Material Purity: Use high-purity starting materials to minimize the formation of colored byproducts from the outset.[1]
-
Issue 3: Difficulty with Phase Separation During Aqueous Work-up
Question: During the liquid-liquid extraction, the aqueous and organic layers are not separating cleanly, or an emulsion has formed. What should I do?
Answer: Poor phase separation or emulsion formation can complicate the work-up procedure. Here are some techniques to resolve this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions and decrease the solubility of organic compounds in the aqueous phase.
-
Filtration: In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience and Gentle Agitation: Allow the mixture to stand for a longer period to allow the layers to separate. When mixing, gently invert the separatory funnel rather than shaking it vigorously to prevent emulsion formation in the first place.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve an emulsion.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction between this compound and an amine?
A1: A typical aqueous work-up procedure is as follows:
-
Quenching: Once the reaction is complete, the reaction mixture is often quenched by the addition of cold water.[3]
-
Extraction: The product is then extracted from the aqueous mixture using an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3] This is typically done in a separatory funnel. The extraction is usually repeated 2-3 times to ensure complete recovery of the product.
-
Washing: The combined organic layers are then washed sequentially with water and then a saturated brine solution. The water wash helps to remove any remaining water-soluble impurities, and the brine wash helps to remove the bulk of the dissolved water from the organic layer.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent.[3]
Q2: How can I tell if my this compound has decomposed?
A2: this compound is a reactive compound. Decomposition, primarily through hydrolysis to the sulfonic acid, can be inferred if you observe a significant decrease in the yield of your desired sulfonamide. If you suspect decomposition, it is best to use a fresh batch of the sulfonyl chloride or to purify the existing batch if possible.
Q3: What are some common side reactions to be aware of?
A3: Besides the hydrolysis of the sulfonyl chloride, other potential side reactions can occur, particularly if you are synthesizing the pyrazole ring itself in a multi-step process. These can include the formation of regioisomers if you are using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] In the sulfonylation step, if the reaction conditions are not optimized, you may also see the formation of sulfones as byproducts.[7]
Quantitative Data
The following table summarizes typical reaction and work-up parameters for the synthesis of pyrazole sulfonamides from this compound and an amine, based on literature examples.[3]
| Parameter | Value/Range | Notes |
| Reactant Equivalents | ||
| This compound | 1.0 equiv | |
| Amine | 1.05 equiv | A slight excess of the amine is often used. |
| Base (e.g., DIPEA) | 1.5 equiv | A base is required to neutralize the HCl formed. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Other aprotic solvents like THF can also be used. |
| Temperature | Room Temperature (25-30 °C) | |
| Reaction Time | 16 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | ||
| Quenching | 10 volumes of cold water | |
| Extraction Solvent | Dichloromethane (DCM) | |
| Yields | ||
| Crude Yield | Variable | |
| Purified Yield | 41% - 71% | Yields can vary significantly based on the substrate. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Pyrazole Sulfonamide Synthesis
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the limiting reagent (typically the sulfonyl chloride) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath and slowly add 10 volumes of cold water with stirring.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 10 volumes) and then with saturated brine solution (1 x 10 volumes).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your pyrazole sulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common choices include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[6]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the work-up and purification of pyrazole sulfonamides.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting low yields in pyrazole sulfonamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in pyrazole sulfonamide synthesis. It provides troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address common issues and help optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the pyrazole sulfonamide synthesis is low. What are the common steps that could be causing this?
Low overall yields in multi-step pyrazole sulfonamide synthesis can stem from inefficiencies in several key stages: the initial pyrazole ring formation, the subsequent sulfonylation of the pyrazole core, or the final coupling reaction with an amine. It is crucial to identify which step is problematic by monitoring the yield and purity of the intermediate products.
Q2: I'm experiencing low yields during the sulfonylation of my pyrazole. How can I improve this step?
The sulfonylation of pyrazoles, typically using chlorosulfonic acid, can be a critical step for achieving a good overall yield. Several factors can influence the outcome of this reaction.
-
Reagents and Solvents: The choice of solvent and reagents is critical. Using chlorosulfonic acid in combination with a dehydrating agent like thionyl chloride in a solvent such as chloroform has been shown to produce high yields.[1][2] Dichloromethane (DCM) has also been used, but it may require longer reaction times and result in lower yields compared to chloroform.[1][2]
-
Reaction Temperature: The initial addition of chlorosulfonic acid should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] Subsequently, the reaction temperature is typically raised (e.g., to 60 °C) to drive the reaction to completion.[1]
-
Reaction Time: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]
Table 1: Effect of Solvent on the Sulfonylation of Dimethyl-1H-pyrazole [1][2]
| Entry | Solvent | Yield (%) | Reaction Time (h) |
| 1 | Chloroform | 90 | 12 |
| 2 | DCM | 78 | 24 |
Q3: The coupling reaction between my pyrazole sulfonyl chloride and the amine is giving a poor yield. What can I do to optimize this step?
The final step of coupling the pyrazole sulfonyl chloride with an amine to form the sulfonamide is often sensitive to the choice of base and solvent.
-
Choice of Base: The selection of a suitable base is crucial for efficient coupling. Diisopropylethylamine (DIPEA) has been shown to provide better yields compared to triethylamine (TEA).[1][2] The pKa of the base and its steric hindrance can play a significant role in the reaction's success.
-
Solvent Effects: Dichloromethane (DCM) is a commonly used solvent for this reaction, often leading to good yields.[1][2] While other solvents like tetrahydrofuran (THF) can be used, they may require longer reaction times and result in lower yields.[1][2]
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.05 equivalents) and the base (e.g., 1.5 equivalents) relative to the sulfonyl chloride can help drive the reaction to completion.[1][2]
Table 2: Influence of Base and Solvent on Sulfonamide Coupling Yield [1][2]
| Entry | Base | Solvent | Yield (%) | Reaction Time (h) |
| 1 | TEA | DCM | 46 | 16 |
| 2 | DIPEA | DCM | 55 | 16 |
| 3 | TEA | THF | 46 | 16 |
| 4 | DIPEA | THF | 47 | 24 |
Q4: I am observing the formation of multiple products, suggesting issues with regioselectivity. How can I control the regioselectivity of the reaction?
The formation of regioisomers is a common challenge, especially when using unsymmetrical pyrazoles or substituted amines. The position of substitution on the pyrazole ring and the nature of the substituents on both reactants influence the regiochemical outcome.
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the amine can direct the reaction to the less sterically hindered position.
-
Electronic Effects: The electronic properties of the substituents can influence the nucleophilicity of the pyrazole nitrogens and the electrophilicity of the sulfonyl chloride, thereby affecting the site of reaction.
-
Catalyst/Ligand Choice: In some cases, particularly for N-arylation reactions, the choice of catalyst and ligand can significantly influence regioselectivity.[3][4][5]
Q5: My purification process is leading to significant loss of product. What are some effective purification strategies for pyrazole sulfonamides?
Purification can be a major source of yield loss. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.
-
Column Chromatography: This is a widely used technique for purifying pyrazole sulfonamides.[1][2] The choice of solvent system for elution is critical and should be optimized to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound with good recovery. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Washing/Extraction: After the reaction, washing the organic layer with water or brine can help remove inorganic salts and other water-soluble impurities.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [1]
-
To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 volumes), add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) slowly at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
To this reaction mass, add thionyl chloride (1.32 equivalents) at 60 °C over a period of 20 minutes.
-
Continue stirring the reaction mixture for an additional 2 hours at 60 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole sulfonyl chloride.
Protocol 2: Synthesis of a Pyrazole Sulfonamide Derivative [1][2]
-
Dissolve the amine (1.05 equivalents) in dichloromethane (5 volumes).
-
Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature (25–30 °C).
-
Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: A troubleshooting workflow for low yields.
Caption: General synthesis pathway for pyrazole sulfonamides.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of 1H-Pyrazole-4-sulfonyl Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1H-pyrazole-4-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| LY-001 | Low Yield of 1H-Pyrazole (Starting Material) | - Incomplete reaction of hydrazine with the C3-synthon. - Suboptimal reaction temperature or time. - Impurities in starting materials.[1] | - Ensure precise stoichiometric control of reactants. - Optimize reaction temperature and monitor progress by TLC or GC. - Use high-purity, freshly distilled reagents. |
| LY-002 | Low Yield of this compound | - Incomplete chlorosulfonation. - Degradation of the product during workup. - Insufficient amount of chlorosulfonic acid. | - Increase reaction time or temperature, monitoring by TLC/HPLC. - Perform aqueous workup at low temperatures to minimize hydrolysis of the sulfonyl chloride. - Use a sufficient excess of chlorosulfonic acid. |
| IM-001 | Formation of Disubstituted Byproducts | - Reaction temperature is too high during chlorosulfonation, leading to sulfonation at other positions of the pyrazole ring. | - Maintain strict temperature control during the addition of 1H-pyrazole to chlorosulfonic acid. - Consider a lower reaction temperature with a longer reaction time. |
| IM-002 | Presence of 1H-Pyrazole-4-sulfonic Acid in Final Product | - Incomplete conversion of the sulfonic acid intermediate to the sulfonyl chloride. - Hydrolysis of the sulfonyl chloride during workup.[2] | - Ensure a sufficient amount of thionyl chloride or other chlorinating agent is used. - Use anhydrous solvents and reagents, and minimize contact with water during extraction and purification. |
| PU-001 | Difficulty in Isolating the Product | - The product may be an oil or a low-melting solid. - Co-precipitation of impurities. | - If the product is an oil, attempt purification by column chromatography. - For solid products, screen various solvents for recrystallization to find one that provides good crystal formation and impurity rejection. |
| SA-001 | Runaway Exothermic Reaction | - Rapid addition of reagents, especially during the formation of 1H-pyrazole or the chlorosulfonation step.[3] | - Add reagents dropwise with efficient cooling and continuous monitoring of the internal temperature. - Ensure the reactor has adequate cooling capacity for the scale of the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution to take during the synthesis of this compound?
A1: The most critical safety precaution is the proper handling of chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water, releasing toxic fumes.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4]
Q2: My reaction mixture turns dark during the chlorosulfonation step. Is this normal?
A2: Some darkening of the reaction mixture can be expected, but a very dark or black color may indicate decomposition or side reactions. This can be caused by impurities in the starting material or too high a reaction temperature. Ensure your 1H-pyrazole is of high purity and that the temperature is carefully controlled during the addition.
Q3: How can I monitor the progress of the chlorosulfonation reaction?
A3: The reaction can be monitored by taking small aliquots, carefully quenching them in ice-water, and extracting with a suitable organic solvent. The organic extract can then be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material and the appearance of the product.
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities include unreacted 1H-pyrazole, the intermediate 1H-pyrazole-4-sulfonic acid, and potentially disulfonated pyrazole byproducts. The presence of the sulfonic acid can be a result of incomplete reaction or hydrolysis of the sulfonyl chloride during workup.
Q5: What is the best method for purifying the final product on a large scale?
A5: For solid products, recrystallization is often the most effective method for purification on a large scale. The choice of solvent is critical and may require some screening. For oily or low-melting products, column chromatography may be necessary, though it can be challenging at a large scale.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1H-Pyrazole
This protocol is based on the reaction of hydrazine with a suitable C3-synthon, such as malondialdehyde or a precursor.
Materials:
-
Hydrazine hydrate
-
Malondialdehyde tetraethyl acetal (or other suitable precursor)
-
Hydrochloric acid
-
Sodium hydroxide
-
Toluene
Procedure:
-
In a suitable reactor, charge hydrazine hydrate and water.
-
Slowly add hydrochloric acid to form hydrazine hydrochloride, maintaining the temperature below 25 °C.
-
In a separate vessel, prepare a solution of malondialdehyde tetraethyl acetal in toluene.
-
Slowly add the malondialdehyde solution to the hydrazine hydrochloride solution, maintaining the temperature between 20-30 °C. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by GC until completion.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain crude 1H-pyrazole.
-
Purify the crude product by vacuum distillation.
| Parameter | Value |
| Typical Scale | 1-10 kg |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~80-90 °C) |
| Typical Yield | 80-90% |
Protocol 2: Large-Scale Synthesis of this compound
This protocol describes the chlorosulfonation of 1H-pyrazole using chlorosulfonic acid.
Materials:
-
1H-Pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride (optional, but recommended)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge chlorosulfonic acid.
-
Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.
-
Slowly add 1H-pyrazole portion-wise or as a solution in a minimal amount of DCM, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction by TLC/HPLC.
-
(Optional but recommended) Cool the reaction mixture back to room temperature and slowly add thionyl chloride. Heat the mixture to reflux for 2-3 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture).
| Parameter | Value |
| Typical Scale | 1-5 kg |
| Reaction Time | 6-9 hours |
| Temperature | 0-60 °C |
| Typical Yield | 70-85% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Troubleshooting Logic for Low Yield
References
Technical Support Center: Monitoring 1H-Pyrazole-4-Sulfonyl Chloride Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 1H-pyrazole-4-sulfonyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring the progress of this compound reactions?
A1: TLC is a rapid, cost-effective, and simple chromatographic technique that allows for the qualitative monitoring of a reaction's progress. It is highly effective for observing the consumption of the starting materials (e.g., this compound and an amine/alcohol) and the formation of the desired sulfonamide/sulfonate ester product. By comparing the spots of the reaction mixture with those of the starting materials, one can quickly assess the extent of the reaction.
Q2: What are the key species to monitor on the TLC plate during a reaction between this compound and an amine?
A2: The primary species to monitor are:
-
This compound: The starting electrophile.
-
Amine (or alcohol): The starting nucleophile.
-
Resulting Sulfonamide (or sulfonate ester): The desired product.
-
1H-pyrazole-4-sulfonic acid: A common byproduct formed from the hydrolysis of the sulfonyl chloride.[1]
Q3: How can I visualize the spots on the TLC plate?
A3: Many pyrazole derivatives and sulfonamides are UV active due to their aromatic nature, allowing for non-destructive visualization under a UV lamp (254 nm).[2] For compounds that are not UV active or for enhanced visualization, various chemical stains can be used. Potassium permanganate (KMnO₄) is a good general stain for oxidizable groups. Specific stains for amines, such as ninhydrin, can be useful if the starting amine is a primary or secondary amine.[3] Iodine vapor is another simple and often effective general visualization technique.
Q4: What is a "co-spot" and why is it important in TLC monitoring?
A4: A co-spot is a single lane on the TLC plate where both the reaction mixture and the starting material are spotted on top of each other. This is crucial for definitively identifying the starting material spot in the reaction mixture, especially if the product's Rf value is very close to that of the starting material. If the starting material is still present, the co-spot will appear as a single, potentially elongated spot. If the starting material is consumed, you will see separate spots for the product and the starting material in the co-spot lane.
Troubleshooting Guides
Issue 1: Unexpected or Multiple Spots on the TLC Plate
Question: My TLC plate shows multiple unexpected spots in the reaction mixture lane. What could be the cause?
Answer: The presence of multiple spots can indicate the formation of byproducts or the presence of impurities. Here are some common causes and solutions:
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding 1H-pyrazole-4-sulfonic acid.[1] This sulfonic acid is highly polar and will typically have a very low Rf value, often remaining at the baseline.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the reaction.
-
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, it's possible for it to react with two molecules of the sulfonyl chloride, resulting in a di-sulfonylated byproduct. This byproduct is generally less polar than the desired mono-sulfonamide.[1]
-
Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution at a controlled temperature (e.g., 0 °C) to minimize over-reaction.[1]
-
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can sometimes react with sulfonyl chlorides, leading to complex mixtures.
-
Solution: If this is suspected, consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Issue 2: Streaking or Smearing of Spots
Question: The spots on my TLC plate are streaking, making it difficult to determine the Rf values. What should I do?
Answer: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate.[3]
-
Solution: Dilute your sample before spotting it onto the plate. Try spotting a smaller amount or use a more dilute solution.
-
-
Highly Polar Compounds: Very polar compounds, such as the sulfonic acid byproduct, can interact strongly with the silica gel, leading to streaking.
-
Solution: Add a small amount of a polar modifier to your eluent system. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-2%) to the mobile phase can help to produce more defined spots.[4] For basic compounds, a small amount of triethylamine or ammonia in methanol can be beneficial.[4]
-
-
Inappropriate Solvent System: If the polarity of the solvent system is too high, it can cause compounds to move up the plate as a streak rather than distinct spots.[3]
-
Solution: Decrease the polarity of your eluent. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 30% ethyl acetate in hexane.
-
Issue 3: No Spots are Visible on the TLC Plate
Question: I've run my TLC, but I don't see any spots after visualization. What could be the problem?
Answer: The absence of spots can be due to a few reasons:
-
Sample is Too Dilute: The concentration of your compounds in the spotted solution may be too low to be detected.[4]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, use a more concentrated sample of your reaction mixture.
-
-
Ineffective Visualization Technique: The chosen visualization method may not be suitable for your compounds.
-
Solution: If you are only using a UV lamp, remember that not all compounds are UV-active. Try using a chemical stain, such as potassium permanganate or p-anisaldehyde, which are generally effective for a wide range of functional groups.[3]
-
-
Compound Volatility: If your compounds are highly volatile, they may have evaporated from the TLC plate during development or before visualization.
-
Solution: This is less common for sulfonyl chlorides and their derivatives, but if suspected, minimize the time the plate is exposed to air and heat.
-
Data Presentation
The following table provides estimated Rf values for key components in a typical reaction of this compound with a generic primary amine. These values are for guidance only and should be determined experimentally for your specific reaction conditions.
| Compound | Structure (Generic) | Polarity | Estimated Rf Value (30% Ethyl Acetate in Hexane) |
| This compound | Pyrazole-SO₂Cl | Moderately Polar | 0.5 - 0.6 |
| Primary Amine | R-NH₂ | Varies (Generally Polar) | Varies |
| 1H-Pyrazole-4-sulfonamide | Pyrazole-SO₂NH-R | More Polar than Sulfonyl Chloride | 0.3 - 0.4 |
| 1H-Pyrazole-4-sulfonic acid | Pyrazole-SO₃H | Highly Polar | ~0.0 (Baseline) |
Note: The Rf values are highly dependent on the specific amine used, the exact solvent composition, the type of TLC plate, and other experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Plate:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the starting line for:
-
Starting Material (SM): this compound
-
Co-spot (C): Starting Material + Reaction Mixture
-
Reaction Mixture (RXN)
-
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the starting material solution onto the "SM" and "C" lanes.
-
Withdraw a small aliquot of your reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture onto the "RXN" and "C" lanes (spotting directly on top of the starting material in the "C" lane).
-
Ensure the spots are small and concentrated.
-
-
Develop the TLC Plate:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the starting line on the TLC plate.
-
Place the spotted TLC plate in the chamber and cover it.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to evaporate from the plate completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use a chemical stain for visualization. A common general-purpose stain is potassium permanganate. To do this, dip the plate into the staining solution and then gently heat it with a heat gun until spots appear.
-
-
Analyze the Results:
-
Compare the spots in the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot indicates product formation.
-
Check the baseline of the "RXN" lane for a highly polar spot, which may indicate the formation of the sulfonic acid byproduct.
-
Mandatory Visualizations
Caption: Experimental workflow for monitoring reaction progress by TLC.
Caption: Troubleshooting flowchart for common TLC issues.
References
Validation & Comparative
A Comparative Guide to Pyrazole Sulfonyl Chlorides as Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group is a critical transformation in medicinal chemistry, and the choice of the sulfonylating agent can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Pyrazole sulfonyl chlorides have emerged as a versatile class of reagents for the synthesis of pyrazole-containing sulfonamides, a scaffold present in numerous biologically active compounds. This guide provides an objective comparison of various pyrazole sulfonyl chlorides as sulfonylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Pyrazole Sulfonyl Chlorides
The reactivity of pyrazole sulfonyl chlorides is primarily dictated by the electronic and steric environment of the sulfonyl chloride moiety, which is influenced by the substituents on the pyrazole ring. The following tables summarize the performance of several common pyrazole sulfonyl chlorides in sulfonation reactions, based on reported experimental data.
| Pyrazole Sulfonyl Chloride | Structure | Key Features |
| Pyrazole-4-sulfonyl chloride | ![]() | The parent compound, serving as a baseline for comparison. |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | ![]() | Electron-donating methyl groups may slightly modulate reactivity. |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | ![]() | N-methylation prevents deprotonation and potential side reactions. |
| 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | ![]() | The phenyl group can influence solubility and potential for π-stacking interactions.[1] |
| 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | ![]() | The pyridyl moiety introduces a basic handle and potential for metal coordination. |
Quantitative Data on Sulfonamide Synthesis
The following table presents a comparison of yields for the synthesis of pyrazole sulfonamides using different pyrazole sulfonyl chlorides and reaction conditions.
| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 16 | Not specified in detail, but used as a general reactant. | [2] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | DCM | 16 | 41-71 | [2] |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | DCM | 16 | 41-71 | [2] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | TEA | DCM | Not specified | 26-46 | [2] |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | THF | 24 | 47 | [2] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions. The data presented here is for comparative purposes.
Experimental Protocols
General Procedure for the Synthesis of Pyrazole-4-sulfonyl Chlorides
This protocol is exemplified by the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[2]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the pyrazole compound (1.0 equiv) in chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
To the reaction mass, add thionyl chloride (1.32 equiv) at 60 °C over a period of 20 minutes.
-
Continue stirring the reaction for an additional 2 hours at 60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with cold water and extracting the product into an organic solvent.
-
The organic layer is then dried over sodium sulfate and concentrated under vacuum to yield the crude sulfonyl chloride, which can be further purified by chromatography if necessary. A 90% yield was reported for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride using this method.[2]
General Procedure for the Synthesis of Pyrazole Sulfonamides
This protocol describes the coupling of a pyrazole sulfonyl chloride with an amine.[2]
Materials:
-
Pyrazole-4-sulfonyl chloride (1.0 equiv)
-
Amine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve the amine in dichloromethane.
-
Add diisopropylethylamine to the solution at 25–30 °C.
-
Separately, dissolve the pyrazole-4-sulfonyl chloride in dichloromethane.
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by TLC.
-
After completion, add cold water to the reaction mass and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
The crude sulfonamide can be purified by column chromatography.
Visualizing the Workflow and Reactivity
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and chemical relationships discussed.
Comparison with Alternative Sulfonylating Agents
While pyrazole sulfonyl chlorides are effective, other reagents can also be used for sulfonylation, each with its own advantages and disadvantages.
-
Aryl Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride): These are widely used and commercially available but may not be suitable when the pyrazole moiety is desired as part of the final sulfonamide structure.
-
Alkyl Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride): These are highly reactive and useful for introducing small alkylsulfonyl groups.
-
Alternative Methods for Sulfonyl Chloride Synthesis:
-
From Sulfonamides: A method using a pyrylium salt (Pyry-BF4) allows for the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions.[3] This can be advantageous for late-stage functionalization of complex molecules.
-
From Organozinc Reagents: The reaction of organozinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC) can generate sulfonyl chlorides in situ, which are then trapped with an amine.[4] This method avoids the isolation of potentially unstable sulfonyl chloride intermediates.
-
Conclusion
Pyrazole sulfonyl chlorides are valuable reagents for the synthesis of pyrazole-containing sulfonamides. The choice of a specific pyrazole sulfonyl chloride will depend on the desired substitution pattern of the final product and the required reactivity. The provided experimental protocols offer a starting point for the synthesis of these reagents and their subsequent use in sulfonamide formation. For complex substrates or late-stage functionalization, alternative methods for generating the sulfonyl chloride functionality should also be considered. This guide provides a foundation for researchers to make informed decisions when selecting a sulfonylating agent for their synthetic endeavors.
References
A Comparative Guide to Alternatives for 1H-Pyrazole-4-Sulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with the pyrazole sulfonamide scaffold being particularly prominent in numerous therapeutic agents. The conventional method for synthesizing these compounds involves the reaction of an amine with 1H-pyrazole-4-sulfonyl chloride. However, challenges related to the stability, availability, and reactivity of this reagent have spurred the development of several effective alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Overview of Synthetic Strategies
The primary alternatives to the classical use of this compound can be categorized into three main approaches: the use of substituted pyrazole sulfonyl chlorides, the replacement of the sulfonyl chloride with a more stable sulfonyl fluoride, and methods that bypass the need for an isolated sulfonyl chloride reagent altogether through in situ generation or multicomponent reactions.
}
Logical flow for selecting a pyrazole sulfonating agent.
Performance Comparison of Sulfonylating Agents
The choice of reagent significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a comparative summary of different pyrazole precursors for sulfonamide synthesis.
Table 1: Comparison of Reagents and Reaction Conditions
| Reagent/Method | Key Advantages | Typical Conditions | Yield Range | Limitations |
| This compound | Standard, well-documented. | Amine, Base (e.g., DIPEA, Pyridine), Solvent (DCM), 25-30°C, 16h.[1][2] | 50-80% | Can be unstable; synthesis from pyrazole requires harsh reagents (chlorosulfonic acid).[1][3] |
| Substituted Pyrazole Sulfonyl Chlorides | Allows for scaffold diversity; can alter physicochemical properties. | Similar to standard; optimized base/solvent improves yield.[1] | 70-90% | Requires synthesis of the substituted pyrazole starting material. |
| Pyrazole Sulfonyl Fluorides | Increased thermal and hydrolytic stability; useful for late-stage functionalization.[4][5] | Amine, Base, often requires catalyst or more forcing conditions (e.g., Ca(NTf₂)₂).[6] | Good to Excellent | Less reactive than sulfonyl chlorides, may fail with sterically hindered amines.[7][8] |
| In situ Generation (from thiols) | Avoids isolation of unstable sulfonyl chlorides; one-pot procedure.[6] | Thiol, NCS, H₂O, Bu₄NCl, then amine.[6] | Good to Excellent | Requires readily available thiol precursors. |
| Multicomponent Synthesis | High atom and step economy; builds pyrazole ring and sulfonamide in one sequence.[9] | e.g., Sulfonyl hydrazines, 1,3-dicarbonyls, Na₂SO₃, I₂.[9] | Good | Reaction discovery and optimization can be complex. |
Detailed Experimental Protocols
Protocol 1: Standard Sulfonamide Synthesis using this compound
This protocol is adapted from the synthesis of N-phenethyl-pyrazole-4-sulfonamide derivatives.[1][2]
-
Preparation: Dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) in dichloromethane (DCM, ~5 mL per 100 mg of sulfonyl chloride).
-
Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA, 1.5 equivalents), to the amine solution at room temperature (25–30 °C).
-
Reaction Initiation: Slowly add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.
-
Reaction: Stir the mixture for 16 hours at 25–30 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold water (~10 mL) and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography to obtain the pure pyrazole sulfonamide.
Protocol 2: Synthesis of a Substituted Pyrazole Sulfonyl Chloride
This protocol describes the sulfonylation of 3,5-dimethyl-1H-pyrazole.[1]
-
Preparation: In a flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (~7 mL per gram of pyrazole) and cool to 0 °C.
-
Addition of Pyrazole: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.
-
Heating: After addition is complete, raise the temperature to 60 °C and stir for 10 hours.
-
Thionyl Chloride Addition: Add thionyl chloride (1.3 equivalents) to the reaction mass at 60 °C over 20 minutes and continue stirring for an additional 2 hours.
-
Work-up: Cool the reaction to 0–10 °C and carefully pour it into a mixture of DCM and ice-cold water. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Protocol 3: Sulfonamide Synthesis via Sulfonyl Fluorides (SuFEx)
Sulfonyl fluorides are more stable than their chloride counterparts and react selectively. This generalized workflow is based on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[10]
}
General workflow for sulfonamide synthesis via SuFEx.
-
Reaction Setup: Combine the pyrazole sulfonyl fluoride (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, THF).
-
Activation: Add a catalyst or activating agent. For example, Ca(NTf₂)₂ can be used to catalyze the reaction with silyl amines (which can be generated in situ).[6]
-
Reaction: Stir the reaction at room temperature or with heating, depending on the reactivity of the amine. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up followed by column chromatography to isolate the sulfonamide product.
Biological Context: Mechanism of Action
Many pyrazole sulfonamides, such as the well-known drug Celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is critical for drug development professionals. The enzyme COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme reduces inflammation while minimizing gastrointestinal side effects.
}
Inhibition of the COX-2 pathway by pyrazole sulfonamides.
Conclusion
While this compound remains a viable reagent for sulfonamide synthesis, several robust alternatives offer significant advantages in terms of stability, safety, and synthetic flexibility.
-
Substituted pyrazole sulfonyl chlorides provide a direct route to novel analogues.
-
Sulfonyl fluorides are superior for their stability, making them ideal for complex, late-stage functionalizations through SuFEx chemistry.[4][10]
-
In situ generation and multicomponent reactions offer increased efficiency and safety by avoiding the handling of hazardous intermediates.[6][9]
The selection of an appropriate method should be guided by the specific requirements of the target molecule, including substrate complexity, desired scale, and the availability of starting materials. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Structure-Activity Relationship of Pyrazole Sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole sulfonamide derivatives across various therapeutic targets. It delves into their structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. By strategically modifying different positions on the pyrazole and sulfonamide moieties, researchers have developed potent and selective inhibitors for a range of enzymes and receptors. This guide focuses on three key areas where pyrazole sulfonamides have shown significant promise: as anticancer agents targeting carbonic anhydrases, as anti-inflammatory agents by inhibiting cyclooxygenase and lipoxygenase, and their general cytotoxic effects on cancer cell lines.
Anticancer Activity: Targeting Carbonic Anhydrase
Pyrazole sulfonamide derivatives have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2] CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[1][2] The sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, a crucial interaction for their inhibitory activity.[3]
Comparative Inhibition Data of Pyrazole Sulfonamides against Carbonic Anhydrase Isoforms
| Compound ID | R1 | R2 | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) | Reference |
| 4a | H | 4-CH3 | 0.24 ± 0.08 | - | - | [3] |
| 4g | 5-Br, 2-OH | 4-OCH3 | - | - | 0.12 ± 0.07 | [3] |
| 4j | 2-OH | 4-F | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 | [3] |
| Acetazolamide | - | - | - | - | - | [3] |
Note: '-' indicates data not available in the cited source.
The SAR studies reveal that the substitution pattern on the phenyl rings attached to the pyrazole core significantly influences the inhibitory potency and selectivity against different CA isoforms. For instance, the presence of an electron-donating methyl group (compound 4a ) is favorable for hCA II inhibition.[3] In contrast, compound 4g , with a methoxy group, is a potent inhibitor of hCA XII.[3] The introduction of a fluorine atom, as in compound 4j , leads to potent inhibition of all three tested isoforms.[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of compounds against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of a freshly prepared aqueous solution of the hCA isoenzyme.
-
Incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
The inhibitory activity is calculated as the percentage of the enzymatic activity in the presence of the inhibitor compared to the activity in its absence.
-
IC50 values are determined from the dose-response curves.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Under hypoxic conditions, commonly found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α induces the expression of carbonic anhydrase IX (CA IX), which is a transmembrane enzyme. CA IX catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). The protons are extruded into the extracellular space, contributing to the acidification of the tumor microenvironment. This acidic environment promotes tumor invasion and metastasis and confers resistance to therapy. The bicarbonate ions are transported back into the cell, where they help to maintain a neutral intracellular pH, which is favorable for cancer cell survival and proliferation.
Caption: Carbonic Anhydrase IX (CA IX) signaling pathway in cancer.
Anti-inflammatory Activity: Dual COX-2/5-LOX Inhibition
Certain pyrazole sulfonamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4] Dual inhibition is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Comparative Inhibition Data of Pyrazole Sulfonamides against COX-2 and 5-LOX
| Compound ID | R Group at Pyrazole C4 | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5b | Benzothiophen-2-yl | 0.01 | 1.78 | 344.56 | [4] |
| Celecoxib | - | - | - | - | [4] |
| Indomethacin | - | - | - | - | [4] |
The benzothiophen-2-yl pyrazole carboxylic acid derivative 5b demonstrated potent analgesic and anti-inflammatory activities, surpassing that of celecoxib and indomethacin.[4] It exhibited high selectivity for COX-2 over COX-1 and also potently inhibited 5-LOX.[4]
Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay
COX-2 Inhibition Assay: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the COX-2 enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 610 nm for 5 minutes.
-
The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rates of the inhibited reaction to the uninhibited control.
-
IC50 values are determined from the dose-response curves.
5-LOX Inhibition Assay: This assay measures the ability of a compound to inhibit the production of leukotrienes from arachidonic acid by 5-LOX.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Potato 5-lipoxygenase
-
Borate buffer (pH 9.0)
-
Test compounds dissolved in DMSO
-
96-well UV microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well UV plate, add borate buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of leukotrienes.
-
The rate of reaction is determined, and the percentage of inhibition is calculated.
-
IC50 values are determined from the dose-response curves.
Signaling Pathway of COX-2 and 5-LOX in Inflammation
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways. The cyclooxygenase (COX) pathway, mediated by COX-1 and COX-2, produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. The lipoxygenase (LOX) pathway, primarily through 5-LOX, leads to the production of leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability. Dual inhibition of COX-2 and 5-LOX can effectively block the production of both sets of pro-inflammatory mediators.
Caption: COX-2 and 5-LOX inflammatory pathway.
General Cytotoxicity in Cancer Cells
The antiproliferative activity of pyrazole sulfonamides is often evaluated using cell viability assays, such as the MTT assay, across various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Experimental Workflow for MTT Assay
The workflow for an MTT assay begins with seeding cells in a 96-well plate and allowing them to attach. The cells are then treated with the test compound at various concentrations. Following an incubation period, MTT reagent is added, which is converted to formazan crystals by metabolically active cells. Finally, a solubilization solution is added to dissolve the formazan, and the absorbance is read on a microplate reader to determine cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Spectroscopic Characterization of 1H-Pyrazole-4-Sulfonamide Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of products based on the 1H-pyrazole-4-sulfonamide scaffold. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this guide will compare a representative methylated analog, 3,5-dimethyl-1H-pyrazole-4-sulfonamide , with a well-established pharmaceutical alternative, Celecoxib . This comparison will highlight key differences in their spectral signatures arising from structural modifications, offering valuable insights for the identification and characterization of novel derivatives.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 3,5-dimethyl-1H-pyrazole-4-sulfonamide and Celecoxib. These tables are designed for easy comparison of chemical shifts (δ) and vibrational frequencies (ν).
Table 1: ¹H NMR Spectral Data (DMSO-d₆)
| Assignment | 3,5-dimethyl-1H-pyrazole-4-sulfonamide (Predicted) | Celecoxib [1] | Key Differences & Rationale |
| Pyrazole-H | ~8.0-8.5 ppm (s, 1H, H5) | 7.17 ppm (s, 1H) | The pyrazole proton in Celecoxib is significantly more shielded (upfield shift) due to the electronic effects of the trifluoromethyl and p-tolyl groups. |
| Methyl-H (Pyrazole) | ~2.4 ppm (s, 6H, 2x CH₃) | 2.32 ppm (s, 3H) | The dimethyl analog shows a single peak for two equivalent methyl groups. Celecoxib has one methyl group on the p-tolyl ring. |
| Aromatic-H | N/A | 7.89 (d, 2H), 7.55 (d, 2H), 7.22 (m, 4H) | Celecoxib's two distinct aromatic rings (sulfonamide-phenyl and p-tolyl) give rise to complex, well-defined patterns in the aromatic region. |
| NH₂/NH-H | Broad singlet | 7.52 ppm (s, 2H, SO₂NH₂) | The chemical shift of the sulfonamide protons can be highly variable and solvent-dependent. |
Table 2: ¹³C NMR Spectral Data (DMSO-d₆)
| Assignment | 3,5-dimethyl-1H-pyrazole-4-sulfonamide (Predicted) | Celecoxib [1] | Key Differences & Rationale |
| Pyrazole-C | C3/C5: ~147 ppm, C4: ~115 ppm | C3: ~121.5, C4: ~106.1, C5: ~141.1 | The carbon signals of the pyrazole ring in Celecoxib are heavily influenced by the electron-withdrawing CF₃ group and the phenyl substituents, leading to significant shifts compared to the simpler analog. |
| Methyl-C (Pyrazole) | ~10-13 ppm | 20.7 ppm | The methyl carbon of the p-tolyl group in Celecoxib is deshielded compared to the pyrazole methyl groups. |
| Aromatic-C | N/A | 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 142.2, 144.0, 145.2 ppm | The numerous distinct aromatic carbons in Celecoxib result in a complex ¹³C NMR spectrum. |
| CF₃ Carbon | N/A | Quartet, ~125 ppm (J ≈ 270 Hz) | A characteristic quartet signal due to coupling with the three fluorine atoms is a key identifier for Celecoxib. |
Table 3: Key FT-IR Vibrational Frequencies (KBr Pellet, cm⁻¹)
| Vibrational Mode | 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives [2] | Celecoxib [1] | Key Differences & Rationale |
| N-H Stretching (Sulfonamide) | 3276 - 3399 | 3341, 3235 | These bands confirm the presence of the sulfonamide NH₂ group. The exact position can vary with hydrogen bonding. |
| SO₂ Asymmetric Stretching | ~1316 | ~1350 | Strong absorptions characteristic of the sulfonyl group. The electron-withdrawing nature of the attached rings in Celecoxib can shift this frequency. |
| SO₂ Symmetric Stretching | ~1145 | ~1150 | A second strong absorption for the sulfonyl group. |
| C=N Stretching (Pyrazole) | ~1530 | Not specified, but expected | Confirms the pyrazole ring structure. |
| Aromatic C=C Stretching | N/A | ~1600-1450 | Multiple bands expected for the two aromatic rings in Celecoxib. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pyrazole-sulfonamide product is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: A standard pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet signals for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground in an agate mortar with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr). The fine powder is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Acquisition: A background spectrum of the empty spectrometer is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer.
-
Instrumentation: Electrospray Ionization (ESI) is a common technique for this class of compounds, often coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Acquisition (ESI-MS): The sample solution is introduced into the ESI source where a high voltage generates charged droplets. The solvent evaporates, leading to gas-phase ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a spectrum is generated. Both positive and negative ion modes can be used to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.
Visualizations: Workflows and Pathways
To provide further context, the following diagrams illustrate a typical experimental workflow for spectroscopic analysis and the biological pathway where these compounds often exert their effects.
Many pyrazole-sulfonamide derivatives, including the prominent drug Celecoxib, are known inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory pathway.
References
Validating the Structure of Novel Pyrazole Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrazole and sulfonamide moieties has yielded a plethora of bioactive compounds with significant therapeutic potential. The structural integrity of these novel pyrazole sulfonamides is paramount for their efficacy and safety. This guide provides a comparative overview of the structural validation techniques, supported by experimental data and detailed protocols, to aid researchers in this critical aspect of drug discovery and development.
Comparative Analysis of Spectroscopic Data
The unequivocal structural elucidation of newly synthesized pyrazole sulfonamides relies on a combination of modern spectroscopic techniques. Below is a summary of characteristic spectral data for representative compounds from recent literature.
| Compound ID | Molecular Formula | M.P. (°C) | FT-IR (cm⁻¹) ν(N-H), ν(S=O) | ¹H NMR (δ, ppm) - NH Proton | Key ¹³C NMR (δ, ppm) Signals | Mass Spec (m/z) | Ref. |
| 4a | C₁₈H₁₇N₃O₃S | 172 | 3047 (NH), 1313, 1155 (SO₂) | 6.94 (s, 1H) | 161.99 (C=O), 153.70, 143.56, 136.67, 106.54 | 358.0 [M+1]⁺ | [1] |
| 4b | C₁₉H₂₀N₄O₄S | 185 | 3404, 3159 (NH), 1321, 1161 (SO₂) | 9.06 (s, 1H), 10.21 (s, 1H) | 168.72, 161.93 (C=O), 154.72, 142.79, 105.59 | 400.87 [M+1]⁺ | [1] |
| MR-S1-1 | C₁₃H₂₁N₃O₂S | - | 3291 (NH), 1316, 1185 (SO₂) | 4.39 (t, 1H) | 147.13, 141.63, 134.39, 122.18, 115.17 | 284.4 [M+H]⁺ | [2] |
| MR-S1-8 | C₁₆H₂₂ClN₃O₂S | - | 3277 (NH), 1312, 1144 (SO₂) | 4.35 (b, 1H) | 145.64, 141.6, 141.12, 132.81, 115.34 | - | [2] |
| 5a | C₁₉H₁₉N₅O₃S | 222-224 | 3305, 3214 (NH), 1337 (SO₂) | - | 169.8 (C=O), 154.0, 146.4, 145.4, 120.3 | 398.2 [M+H]⁺ | [3] |
| 9g | C₃₀H₂₁ClFN₇O₂S | - | 3350-3310 (NH) | - | 150-155 (-C=N-), 55.4-56.1 (C₄-pyrazoline) | - | [4] |
Experimental Protocols for Structural Validation
Accurate and reproducible experimental procedures are the bedrock of structural validation. The following are generalized yet detailed protocols for the key analytical techniques employed.
Synthesis and Purification
A common synthetic route to pyrazole sulfonamides involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine.[2][5]
-
Reaction Setup: Dissolve the amine (e.g., 2-phenylethylamine, 2.7 mmol) in a suitable solvent like dichloromethane (DCM). Add a base such as diisopropylethylamine (DIPEA, 3.85 mmol) at room temperature (25–30 °C).[5]
-
Addition of Sulfonyl Chloride: Slowly add a solution of the pyrazole-4-sulfonyl chloride (2.57 mmol) in DCM to the reaction mixture.[5]
-
Reaction Monitoring: Stir the reaction mixture for approximately 16 hours at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, add cold water to the reaction mixture and stir for 10 minutes. Separate the organic layer, and extract the aqueous layer with the same solvent.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][5]
Spectroscopic Analysis
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Key Bands: Look for characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and C=O stretching if applicable (around 1680-1630 cm⁻¹).[1][2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR Analysis: The chemical shift of the sulfonamide N-H proton can vary widely (δ 4-11 ppm) and is often a broad singlet.[1][2] Aromatic protons typically appear in the δ 7-8.5 ppm region.[4]
-
¹³C NMR Analysis: Identify key signals such as those for carbonyl carbons (δ 160-170 ppm) and carbons of the pyrazole ring.[1][2]
3. Mass Spectrometry (MS):
-
Ionization: Utilize Electrospray Ionization (ESI) for its soft ionization, which often yields the protonated molecular ion [M+H]⁺.[2][3]
-
Analysis: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.[2]
4. Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow suitable single crystals of the pyrazole derivative, often by slow evaporation from a suitable solvent system.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100-120 K) to minimize thermal vibrations.[6]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain precise bond lengths, bond angles, and information about intermolecular interactions.[6][7]
Key Signaling Pathways and Experimental Workflows
The biological activity of pyrazole sulfonamides is often attributed to their interaction with specific enzymes and signaling pathways. Understanding these interactions is crucial for rational drug design.
Caption: General workflow for the development and validation of novel pyrazole sulfonamides.
Many pyrazole sulfonamides exhibit anti-inflammatory properties by dually inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition is a promising strategy for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrazole sulfonamides.
Another target for pyrazole sulfonamides is acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Inhibition of AHAS is a mechanism for herbicide action.[9]
Caption: Inhibition of the AHAS pathway by pyrazole sulfonamide-based herbicides.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Pyrazole-Based Inhibitors
A Comparative Analysis of Pyrazole-Based Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in various diseases.[1][2][3] This guide provides a comparative analysis of prominent pyrazole-based inhibitors, focusing on their performance against key therapeutic targets: Janus kinases (JAKs), p38 mitogen-activated protein kinase (MAPK), and cyclooxygenase-2 (COX-2). The information is presented to aid researchers in evaluating and selecting compounds for further investigation.
The inhibitory activities of selected pyrazole-based compounds against their respective targets are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Pyrazole-Based Janus Kinase (JAK) Inhibitors
JAK inhibitors are instrumental in treating autoimmune diseases and myeloproliferative neoplasms by modulating the JAK-STAT signaling pathway.[4]
| Inhibitor | Target(s) | IC50 (nM) | Noteworthy Characteristics |
| Tofacitinib | JAK1, JAK3 (less active against JAK2, TYK2) | JAK1: 112, JAK2: 20, JAK3: 1 | Approved for the treatment of rheumatoid arthritis.[5] |
| Baricitinib | JAK1, JAK2 (moderate activity against TYK2) | JAK1: 5.9, JAK2: 5.7, TYK2: 53 | Approved for the treatment of moderate to severe active rheumatoid arthritis.[4][5] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | Approved for the treatment of myelofibrosis and polycythemia vera.[6] |
| Filgotinib | JAK1 | JAK1: 10, JAK2: 28, JAK3: 810, TYK2: 116 | Selective for JAK1 and approved for treating rheumatoid arthritis.[6] |
| Upadacitinib | JAK1 | - | An oral JAK1 inhibitor approved for treating rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[6] |
Pyrazole-Based p38 MAPK Inhibitors
p38 MAPK inhibitors are investigated for their potential in treating inflammatory diseases by blocking the p38 MAPK signaling pathway, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
| Inhibitor | Target | IC50 (nM) | Noteworthy Characteristics |
| BIRB 796 (Doramapimod) | p38 MAPK | 38 | A potent allosteric inhibitor that binds to a distinct site from the ATP-binding pocket.[7][8] It has been studied for its potential therapeutic use in inflammatory diseases like rheumatoid arthritis and Crohn's disease.[7] |
| Pexmetinib | p38 MAPK, Tie-2 | - | Has shown efficacy in preclinical tumor xenograft models.[7] Currently in clinical trials for various cancers.[7] |
Pyrazole-Based COX-2 Inhibitors
Selective COX-2 inhibitors are a cornerstone in the management of inflammation and pain, offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]
| Inhibitor | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 - 0.45 | >100 |
| Compound AD 532 | COX-2 | - | Less potent than celecoxib in vitro, which may suggest lower cardiovascular toxicity potential.[10] |
| Compound 5f | COX-2 | 1.50 | 9.56 |
| Compound 6f | COX-2 | 1.15 | 8.31 |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow for evaluating these inhibitors are provided below.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1H-Pyrazole-4-sulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to ensure the reliability of experimental outcomes and the quality of final active pharmaceutical ingredients (APIs). 1H-pyrazole-4-sulfonyl chloride is a critical building block in medicinal chemistry, valued for its role in synthesizing a variety of biologically active compounds.[1][2][3] This guide provides an objective comparison of common analytical techniques used to assess the purity of this important reagent, complete with experimental protocols and supporting data.
Synthesis Overview of this compound
The synthesis of this compound typically involves the chlorosulfonylation of 1H-pyrazole. A common method employs chlorosulfonic acid, often with a dehydrating agent like thionyl chloride, to introduce the sulfonyl chloride group onto the pyrazole ring.[4] The workflow involves the reaction, quenching, extraction, and purification of the final product.
Physicochemical Properties
Before analysis, it is useful to know the basic properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClN₂O₂S | [5] |
| Molecular Weight | 166.59 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| InChI Key | MRPFJQLRQGTKNI-UHFFFAOYSA-N | [5] |
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, quantitative accuracy, or high-throughput screening. Below is a comparison of the most common techniques.
| Technique | Principle | Key Advantages | Key Limitations |
| ¹H / ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information; excellent for identifying and quantifying impurities with distinct signals. | Lower sensitivity compared to MS; overlapping signals can complicate analysis. |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | High resolution and sensitivity; excellent for quantifying purity and separating closely related impurities. | Sulfonyl chlorides can be unstable on some columns; method development can be time-consuming.[7] |
| GC-MS | Separation by volatility followed by mass-based detection. | High sensitivity and specificity for volatile compounds; provides molecular weight information. | Thermal instability of sulfonyl chlorides can lead to degradation in the injector port, giving false impurity profiles.[7][8] |
| Melting Point | Determination of the temperature range over which a solid melts. | Simple, fast, and inexpensive preliminary check of purity. | Insensitive to small amounts of impurities; not suitable for amorphous or low-melting solids. |
| Elemental Analysis | Measures the percentage composition of C, H, N, and S. | Provides information on the bulk purity of the sample. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Good for confirming the presence of key functional groups (e.g., S=O, N-H). | Provides limited information on the quantity and nature of impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for confirming the identity and assessing the purity of this compound.
-
Protocol:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a non-overlapping signal.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the product and any visible impurities to determine relative purity.
-
-
Expected Data for Pure this compound:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the pyrazole ring protons. Based on similar structures, one might expect two distinct signals in the aromatic region (e.g., δ 7.5-8.5 ppm) and a broad signal for the N-H proton.[9][10][11]
-
¹³C NMR (CDCl₃): The spectrum should show three signals corresponding to the three carbon atoms of the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for the precise quantification of purity and the detection of non-volatile impurities. Due to the reactivity of sulfonyl chlorides, a derivatization step is sometimes employed.[12][13]
-
Protocol (Direct Analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid) is common. For example, starting with 5% acetonitrile and ramping to 95% over 10-15 minutes.[15]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 230 nm).[12]
-
Sample Preparation: Dissolve a precise amount of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.[12]
-
Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive but must be used with caution due to the thermal lability of sulfonyl chlorides.[7] A derivatization protocol is often more reliable.[8]
-
Protocol (Derivatization to Sulfonamide):
-
Derivatization: React a small sample (e.g., 1-2 mg) of the sulfonyl chloride with an excess of a simple amine (e.g., diethylamine) in a suitable solvent like dichloromethane.
-
Sample Preparation: After a short reaction time, dilute the mixture and inject it directly into the GC-MS.
-
GC Column: A standard non-polar column like an RTX-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.[16]
-
Carrier Gas: Helium at a constant flow rate.[16]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 25°C/min to a high temperature (e.g., 300°C) and hold.[16]
-
MS Detector: Use Electron Impact (EI) ionization and scan a mass range of m/z 50-400.[16]
-
Analysis: The resulting sulfonamide is much more thermally stable. Purity is assessed by the relative area of the main product peak. Impurities in the original material will appear as corresponding sulfonamide derivatives.
-
Logical Approach to Purity Assessment
A multi-step, logical workflow ensures a thorough and efficient assessment of the synthesized product's purity.
References
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 288148-34-5: 1H-pirazol-4-sulfonil cloruro [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 12. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. rsc.org [rsc.org]
A Comparative Guide to Pyrazole-Containing Sulfonyl Chlorides in Drug Discovery
An objective analysis of pyrazole-based sulfonyl chlorides versus alternative heterocyclic scaffolds in the synthesis of targeted therapeutic agents, supported by experimental data and protocols.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized to a sulfonyl chloride, it becomes a highly versatile building block for synthesizing a diverse range of sulfonamide-based drugs. This guide provides a comparative analysis of pyrazole-containing sulfonyl chlorides and their alternatives, focusing on their synthesis, reactivity, and the biological activity of the resulting drug candidates. This analysis is supported by detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in drug discovery and development.
Key Drug Scaffolds: Celecoxib and Sildenafil
Two prominent examples underscore the importance of pyrazole sulfonyl chloride intermediates: Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor). The synthesis of these drugs critically relies on the formation of a pyrazole-based sulfonyl chloride intermediate.
Synthesis of Key Pyrazole Sulfonyl Chloride Precursors
The preparation of the sulfonyl chloride moiety is a crucial step that dictates the overall efficiency of the drug synthesis. Below, we compare the synthetic approaches for the precursors to Celecoxib and Sildenafil.
Table 1: Synthesis of Key Pyrazole-Based Drug Precursors
| Drug Target | Precursor Compound | Key Reagents | Reported Yield | Reference |
| Celecoxib | 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonic Acid | 4-Hydrazinobenzenesulfonic acid, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, HCl, Ethanol | >80% | [1] |
| Sildenafil | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride | High Yield | [2] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and optimization. The following sections provide protocols for key synthetic transformations.
Protocol 1: Synthesis of Celecoxib Precursor: 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid[1]
-
Reaction Setup: To a stirred solution of 51.4 g (0.223 mol) of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in 450 mL of ethanol, add 42 g (0.22 mol) of 4-hydrazinobenzenesulfonic acid and 74 mL (0.446 mol) of 6 N HCl.
-
Reaction Condition: Heat the mixture to reflux and stir for 8 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Take up the residue with ethyl acetate and wash with 100 mL of water and 100 mL of brine. Dry the organic layer over MgSO₄, filter, and evaporate in vacuo to yield an oil.
-
Crystallization: Crystallize the oil from 300 mL of diisopropyl ether to obtain 70.12 g of the pure pyrazole sulfonic acid.
Protocol 2: General Conversion of Sulfonic Acid to Sulfonyl Chloride using Thionyl Chloride[3][4]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas inlet, charge the sulfonic acid precursor (1.0 equiv) and thionyl chloride (2.0 equiv).
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 80-85 °C) for 3-6 hours. The reaction is complete when the evolution of HCl gas ceases.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under vacuum.
-
Purification: The crude sulfonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by crystallization from a suitable solvent like dry benzene.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1H-Pyrazole-4-Sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 1H-pyrazole-4-sulfonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols and chemical reactivity principles.
Immediate Safety and Handling Precautions
This compound and its derivatives are corrosive substances that can cause severe skin burns and eye damage.[1][2][3] Many react with water, sometimes violently, to release toxic gases. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, ensure a complete set of PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
Engineering Controls: All handling and disposal procedures should be conducted inside a certified chemical fume hood to ensure adequate ventilation.[4] An eyewash station and safety shower must be readily accessible.[2]
Disposal Plan: A Two-Stage Approach
The disposal of this compound involves two main stages:
-
In-lab neutralization (quenching): The reactive sulfonyl chloride is carefully converted into a less hazardous sulfonic acid derivative through controlled hydrolysis.
-
Waste collection and disposal: The neutralized mixture is then collected, labeled, and disposed of as hazardous waste according to institutional and local regulations.
Never dispose of this compound directly into drains or regular trash.[2]
Experimental Protocol for Neutralization (Quenching)
This protocol details the methodology for neutralizing small quantities of this compound typically found in a research setting.
Objective: To safely hydrolyze this compound into the more stable and less reactive 1H-pyrazole-4-sulfonic acid.
Materials:
-
This compound waste
-
A suitable solvent (e.g., acetone or tetrahydrofuran (THF))
-
Ice-cold water or a dilute solution of sodium bicarbonate (5%)
-
A beaker or flask of appropriate size, larger than the total volume of the final mixture
-
A magnetic stir plate and stir bar
-
A container for the final neutralized waste
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate. Ensure the beaker is large enough to accommodate the full volume of the quenching solution with ample headspace to prevent splashing.
-
Dissolution (Optional but Recommended): If the this compound is in solid form, it is advisable to first dissolve it in a minimal amount of a water-miscible organic solvent like acetone or THF. This facilitates a more controlled reaction upon addition to the quenching solution.
-
Quenching: Slowly and carefully add the this compound solution to a beaker of ice-cold water or a stirred, ice-cold 5% sodium bicarbonate solution.[2] The use of an ice bath to cool the quenching solution is highly recommended to manage the exothermicity of the reaction. Add the sulfonyl chloride dropwise or in very small portions to prevent a rapid, uncontrolled reaction.
-
Stirring: Allow the mixture to stir for several hours to ensure the hydrolysis is complete. The absence of any remaining solid sulfonyl chloride and the cessation of any gas evolution are indicators that the reaction is finished.
-
Neutralization Check: If using water for quenching, check the pH of the resulting solution. The hydrolysis will produce hydrochloric acid, making the solution acidic. If necessary, neutralize the solution by slowly adding a base like sodium bicarbonate until the pH is near neutral (pH 6-8).
-
Waste Collection: Transfer the final, neutralized solution into a properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name (e.g., "Aqueous solution of 1H-pyrazole-4-sulfonic acid and its salt"), and the approximate concentrations.
Data Presentation
The following table summarizes key safety and disposal parameters for sulfonyl chlorides, based on information from various safety data sheets for related compounds.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Personal Protective Equipment | Gloves, Goggles, Face Shield, Lab Coat | [1][2] |
| Primary Disposal Method | Neutralization followed by disposal as hazardous waste | [2][5] |
| Incompatible Materials | Strong oxidizing agents, Alcohols, Amines, Bases | [2][4] |
| Hazardous Decomposition | Oxides of sulfur, nitrogen, and carbon; Hydrogen chloride gas | [2][4] |
Mandatory Visualizations
Logical Workflow for Disposal
Caption: A step-by-step workflow for the safe disposal of this compound.
Signaling Pathway of Hazard and Mitigation
References
Personal protective equipment for handling 1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 1H-pyrazole-4-sulfonyl chloride in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Immediate Safety and Hazard Information
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also classified as a skin sensitizer, meaning it can cause an allergic skin reaction.[2][3] The compound is water-reactive and may decompose in contact with water.[1] Inhalation of dust should be avoided.[3]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Corrosion | Danger |
| Skin Sensitization | May cause an allergic skin reaction.[2][3] | Exclamation Mark | Warning |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield.[4][5] | Goggles should conform to European standard EN 166 or equivalent.[1] |
| Hands | Chemical-resistant gloves.[1][4] | Neoprene or rubber gloves are recommended for corrosive materials.[6] |
| Body | Long-sleeved lab coat or acid-resistant clothing.[1][4] | Clothing should be made of materials that resist penetration by the chemical.[5][7] |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[1][5] | If ventilation is insufficient, a respirator with an appropriate filter should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling of this compound throughout the experimental process.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required personal protective equipment as detailed in the PPE table above.
-
Ensure the chemical fume hood is functioning correctly and the workspace is clean and uncluttered.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.[5]
-
-
Handling and Use:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to avoid inhalation of dust.[1]
-
Use appropriate, clean, and dry utensils for weighing and transferring the solid chemical.
-
When adding to a reaction, do so slowly and in a controlled manner. Be aware that sulfonyl chlorides can react vigorously with certain reagents.
-
Keep the container of this compound tightly closed when not in use.[1]
-
-
Cleanup:
-
Carefully decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate all waste materials contaminated with this compound into a designated, clearly labeled, and sealed waste container.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing the work.[1]
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste, contaminated materials (e.g., gloves, weighing paper), and empty containers should be collected in a designated, compatible, and properly sealed hazardous waste container.[8]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[7][9]
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound AldrichCPR 288148-34-5 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. chemsafe.ie [chemsafe.ie]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 8. drexel.edu [drexel.edu]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





